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  • Product: 2-Bromo-5-hydroxypyridine
  • CAS: 55717-40-3; 55717-45-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Bromo-5-hydroxypyridine

CAS: 55717-45-8 | IUPAC: 6-Bromopyridin-3-ol Executive Summary 2-Bromo-5-hydroxypyridine serves as a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and neurological agent...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55717-45-8 | IUPAC: 6-Bromopyridin-3-ol

Executive Summary

2-Bromo-5-hydroxypyridine serves as a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and neurological agents. Its value lies in its orthogonal reactivity profile : the C-2 bromine atom provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C-5 hydroxyl group offers a site for etherification or esterification to tune lipophilicity and target binding.

Unlike its 2-hydroxy or 4-hydroxy isomers, 2-bromo-5-hydroxypyridine does not form a neutral pyridone tautomer. Instead, it exists in a solvent-dependent equilibrium between a neutral phenolic form and a zwitterionic species. Understanding this physicochemical nuance is essential for optimizing alkylation regioselectivity and solubility during process development.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthetic planning.

PropertyValue / DescriptionContext
Molecular Weight 173.99 g/mol Small molecule fragment suitable for FBDD (Fragment-Based Drug Discovery).
Melting Point 136 – 140 °CCrystalline solid; sharp MP indicates high purity potential.
pKa (OH) ~8.7 (Predicted)More acidic than phenol (pKa 10) due to the electron-deficient pyridine ring and electron-withdrawing Br.
pKa (NH⁺) ~3.0 (Zwitterion)The pyridinium proton is relatively acidic, limiting basicity.
LogP ~1.35Moderate lipophilicity; favorable for CNS penetration when functionalized.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar hydrocarbons; moderate in water (pH dependent).
Tautomerism & Structural Dynamics

A common misconception in pyridine chemistry is treating all hydroxypyridines as potential pyridones.

  • 2- and 4-Hydroxypyridines: Tautomerize to stable, neutral lactams (pyridones).

  • 3- and 5-Hydroxypyridines: Cannot form neutral pyridones because the keto-form would disrupt aromaticity without a mechanism to relocate the proton to nitrogen neutrally.

For 2-bromo-5-hydroxypyridine, the equilibrium exists between the neutral enol (dominant in non-polar solvents) and the zwitterion (stabilized in water/protic solvents).

Tautomerism cluster_0 Solvent Dependent Equilibrium Neutral Neutral Form (Non-polar Solvents) Dominant Species Zwitterion Zwitterionic Form (Aqueous/Protic) NH+ / O- Neutral->Zwitterion  Proton Transfer   caption Figure 1: Tautomeric equilibrium of 3-hydroxypyridine derivatives. Note the absence of a neutral keto-isomer.

Figure 1: The 5-hydroxy substitution pattern prevents the formation of a neutral pyridone, restricting the species to neutral or zwitterionic forms.

Reactivity Profile & Mechanistic Insights[1]

Orthogonal Functionalization

The molecule acts as a bifunctional linchpin. The reactivity order is generally O-alkylation > Pd-catalyzed Coupling , though this can be reversed using protecting groups.

A. O-Alkylation (Nucleophilic Substitution)

The C-5 hydroxyl group is a nucleophile. In the presence of a base (e.g., K₂CO₃ or Cs₂CO₃), the phenoxide anion is generated.

  • Regioselectivity: Unlike 2-pyridones, where N-alkylation is a major competitor, 2-bromo-5-hydroxypyridine predominantly undergoes O-alkylation to form ethers. N-alkylation would result in a high-energy charged quaternary ammonium species, which is kinetically and thermodynamically disfavored under standard basic conditions.

  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the oxygen anion.

B. C-2 Cross-Coupling (Electrophilic Attack)

The C-2 position is activated for oxidative addition by Palladium (0) due to the electron-withdrawing nature of the adjacent nitrogen and the bromine itself.

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Allows introduction of amines at the C-2 position, displacing the bromine.

  • SNAr: The bromine can also be displaced by strong nucleophiles (e.g., methoxide, thiols) via Nucleophilic Aromatic Substitution, although this requires harsher conditions than Pd-catalysis.

Reactivity cluster_O C-5 Hydroxyl Reactivity cluster_Br C-2 Bromine Reactivity Center 2-Bromo-5-hydroxypyridine (Core Scaffold) O_Alk O-Alkylation (Ether Synthesis) Center->O_Alk R-X, Base O_Acyl Esterification (Prodrugs) Center->O_Acyl AcCl, Base Suzuki Suzuki Coupling (Biaryl Formation) Center->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (C-N Bond Formation) Center->Buchwald HNR2, Pd(0) SNAr SNAr Displacement (Nucleophilic Sub.) Center->SNAr Nu-, Heat

Figure 2: Reactivity map showing the orthogonal functionalization sites at C-5 (Nucleophilic) and C-2 (Electrophilic).

Experimental Protocols

Protocol A: Regioselective O-Alkylation

Objective: Synthesis of 2-bromo-5-(benzyloxy)pyridine.

  • Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF (0.2 M concentration).

  • Setup: Charge a round-bottom flask with the pyridine and K₂CO₃. Add anhydrous DMF and stir at room temperature for 15 minutes to ensure deprotonation (formation of phenoxide).

  • Addition: Add benzyl bromide dropwise.

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.

  • Workup: Dilute with water (precipitation often occurs). Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄.

  • Yield: Typically 85–95%. The product is a stable ether ready for C-2 coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 2-bromo core with Phenylboronic acid.

  • Reagents: 2-Bromo-5-hydroxypyridine (or its O-alkylated derivative) (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Procedure:

    • Combine aryl halide, boronic acid, and base in the reaction vessel.[1]

    • Add solvents and sparge with Nitrogen for 10 minutes.

    • Add Pd catalyst under Nitrogen counter-flow.

    • Heat to 90 °C for 12 hours.

  • Purification: Filter through Celite to remove Pd residues. Concentrate and purify via flash column chromatography.

  • Note: If using the free hydroxyl substrate (unprotected), require an extra equivalent of base to neutralize the phenolic proton, though this may slow the reaction due to catalyst poisoning by the phenoxide. Protection (O-alkylation) prior to Suzuki coupling is recommended.

Safety & Handling

  • Hazards: 2-Bromo-5-hydroxypyridine is classified as an Irritant (Skin/Eye/Respiratory) .[2]

  • Hepatotoxicity Warning: Related halogenated pyridines have shown potential for hepatotoxicity in metabolic studies. Handle with gloves and in a fume hood.

  • Storage: Store in a cool, dry place. Light sensitive (store in amber vials) to prevent debromination or oxidation over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599528, 5-Bromo-2-hydroxypyridine (Isomer Reference). Retrieved from

  • TCI Chemicals. Product Specification: 2-Bromo-5-hydroxypyridine (B3657). Retrieved from

  • ChemicalBook. 2-Bromo-5-hydroxypyridine Chemical Properties and MSDS. Retrieved from

  • WuXi Biology. Tautomerism of Hydroxypyridines: Quantum Mechanical Insights. Retrieved from

  • Journal of Physical Chemistry B (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Retrieved from

Sources

Exploratory

The Synthesis of 2-Bromo-5-hydroxypyridine: A Technical Guide for Researchers

An In-depth Exploration of the Regioselective Synthesis of a Key Pharmaceutical Intermediate from 2,5-Dibromopyridine. Introduction: The Significance of 2-Bromo-5-hydroxypyridine in Drug Discovery 2-Bromo-5-hydroxypyridi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Regioselective Synthesis of a Key Pharmaceutical Intermediate from 2,5-Dibromopyridine.

Introduction: The Significance of 2-Bromo-5-hydroxypyridine in Drug Discovery

2-Bromo-5-hydroxypyridine, also known as 6-bromo-3-pyridinol, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the pyridine scaffold, make it a valuable precursor for a diverse range of biologically active molecules. This guide provides an in-depth technical overview of a robust and regioselective method for the synthesis of 2-bromo-5-hydroxypyridine, starting from the readily available 2,5-dibromopyridine. The ability of 2-bromo-5-hydroxypyridine to participate in various chemical transformations, such as nucleophilic substitutions and coupling reactions, underscores its importance in the synthesis of complex molecular architectures with potential therapeutic applications.[1] For instance, it serves as an intermediate in the preparation of compounds with potential antioxidant properties and is utilized in coupling reactions to form 2-substituted aminophenyl and hydroxyphenyl pyridines.

Reaction Overview: A Regioselective Approach via Grignard Exchange

The transformation of 2,5-dibromopyridine to 2-bromo-5-hydroxypyridine is achieved through a multi-step sequence that leverages a highly regioselective bromine-magnesium exchange reaction. This method offers excellent control over the position of functionalization, a critical aspect when dealing with polyhalogenated heterocycles. The overall synthetic workflow can be summarized as follows:

  • Regioselective Grignard Formation: 2,5-Dibromopyridine is reacted with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to selectively form the Grignard reagent at the 5-position of the pyridine ring.

  • Borylation: The resulting pyridyl Grignard reagent is then treated with an electrophilic boron source, typically trimethylborate (B(OMe)₃), to yield a boronate ester intermediate.

  • Oxidative Workup: Finally, the boronate ester is oxidized, most commonly with hydrogen peroxide under basic or acidic conditions, to afford the desired 2-bromo-5-hydroxypyridine.

This approach is favored over a direct nucleophilic aromatic substitution of a bromide with a hydroxide ion, which can be challenging on an electron-rich pyridine ring and may lead to a mixture of products.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the reaction mechanism is paramount for successful and reproducible synthesis. The key to this transformation lies in the selective activation of the C5-Br bond over the C2-Br bond.

Regioselectivity in the Grignard Exchange Reaction

The selective formation of the Grignard reagent at the 5-position of 2,5-dibromopyridine is a kinetically controlled process influenced by the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the adjacent C2 and C6 positions towards electrophilic attack and makes the protons at these positions more acidic. In the context of a bromine-magnesium exchange, the C2-Br bond is generally more activated towards oxidative addition of magnesium due to the inductive effect of the adjacent nitrogen. However, the use of a bulky Grignard reagent like isopropylmagnesium chloride at low temperatures favors the kinetically controlled formation of the Grignard reagent at the less sterically hindered and electronically less deactivated C5 position.

The Role of Trimethylborate and Oxidative Cleavage

The pyridyl Grignard reagent is a potent nucleophile and is reacted with trimethylborate, a weak electrophile.[2] This reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electron-deficient boron atom of the borate ester. This step is crucial as it sets the stage for the introduction of the hydroxyl group.

The subsequent oxidative workup with hydrogen peroxide is a well-established method for converting boronate esters to alcohols or phenols. The mechanism involves the formation of a hydroperoxide anion, which then attacks the boron atom. This is followed by a rearrangement where the pyridyl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide leaving group. The resulting borate ester of the hydroxypyridine is then hydrolyzed to yield the final product, 2-bromo-5-hydroxypyridine.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure and provides a step-by-step guide for the synthesis of 2-bromo-5-hydroxypyridine.

Materials and Equipment:

  • 2,5-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (i-PrMgCl) solution in a suitable solvent (e.g., 2M in diethyl ether)

  • Trimethylborate (B(OMe)₃)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide solution

  • Diethyl ether

  • 10% Sodium bisulfite solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Round-bottom flasks, magnetic stirrer, syringes, needles, and a nitrogen atmosphere setup.

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet, add 2,5-dibromopyridine (9.98 g, 42.1 mmol) and 53 mL of anhydrous THF. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved, forming a light tan solution.

  • Grignard Reagent Addition: Slowly add 23 mL of a 2 M solution of isopropylmagnesium chloride in ether (46 mmol) via syringe over approximately 3 minutes. The addition is exothermic, and the reaction temperature will rise. The solution will transform into a brown suspension.

  • Reaction Time: Continue stirring the suspension at room temperature for 90 minutes.

  • Borylation: Cool the suspension to 2 °C using an ice bath. Rapidly add trimethylborate (5.2 g, 50 mmol) via syringe. An exothermic reaction will occur, and the temperature may rise to around 6 °C. Remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Quenching: Add glacial acetic acid (3.79 g) to the reaction mixture. All solids should dissolve, resulting in a dark brown solution.

  • Oxidation: Cool the solution in an ice bath and slowly add 5.25 g of a 30% hydrogen peroxide solution dropwise. Control the rate of addition to maintain the reaction temperature below 12 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: After stirring for an additional 90 minutes, add 150 mL of diethyl ether and 100 mL of water to the reaction mixture and transfer to a separatory funnel. Separate the aqueous layer and extract it with two additional 100 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with 100 mL of a 10% sodium bisulfite solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a brown oil that solidifies upon standing.

  • Purification: The crude solid (approximately 7.95 g) can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-5-hydroxypyridine as an off-white solid. The expected yield is approximately 66%.

Characterization of 2-Bromo-5-hydroxypyridine

Confirmation of the product's identity and purity is essential. The following data can be used for characterization:

PropertyValue
Molecular Formula C₅H₄BrNO
Molecular Weight 174.00 g/mol
Appearance White to off-white solid
Melting Point 135.5-136.5 °C
Solubility Slightly soluble in water
¹H NMR (400 MHz, DMSO-d₆) δ 10.24 (s, 1H), 7.94 (d, J = 3.0 Hz, 1H), 7.42 (d, J = 8.6 Hz, 1H), 7.17 (dd, J = 3.0, 8.6 Hz, 1H)
¹³C NMR (101 MHz, DMSO-d₆) δ 153.74, 138.13, 129.30, 128.14, 126.21

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-bromo-5-hydroxypyridine from 2,5-dibromopyridine.

Synthesis_Workflow Start 2,5-Dibromopyridine in anhydrous THF Grignard Addition of i-PrMgCl Start->Grignard Step 1 Intermediate1 5-Pyridyl Grignard Intermediate Grignard->Intermediate1 Borylation Addition of B(OMe)₃ Intermediate1->Borylation Step 2 Intermediate2 Boronate Ester Intermediate Borylation->Intermediate2 Oxidation Oxidation with H₂O₂ Intermediate2->Oxidation Step 3 Workup Aqueous Workup & Purification Oxidation->Workup End 2-Bromo-5-hydroxypyridine Workup->End Final Product

Sources

Foundational

A Comprehensive Spectroscopic Guide to 2-Bromo-5-hydroxypyridine

Introduction: The Significance of 2-Bromo-5-hydroxypyridine 2-Bromo-5-hydroxypyridine (CAS 55717-45-8), also known by its synonym 6-Bromo-3-pyridinol, is a substituted pyridine derivative of significant interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Bromo-5-hydroxypyridine

2-Bromo-5-hydroxypyridine (CAS 55717-45-8), also known by its synonym 6-Bromo-3-pyridinol, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a bromine atom amenable to a wide range of cross-coupling reactions, makes it a valuable and versatile building block.[1] This structure is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.

Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic analysis provides the definitive fingerprint of a molecule, ensuring purity, confirming identity, and enabling quality control. This guide presents a detailed analysis of the expected spectroscopic data for 2-Bromo-5-hydroxypyridine, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While experimentally-derived spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive framework for its characterization. Each section explains the causality behind the expected spectral features, offering field-proven insights to guide researchers in their own data acquisition and interpretation.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature

1.1 The Principle of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like 2-Bromo-5-hydroxypyridine, it serves two primary purposes:

  • Confirmation of Molecular Weight: It provides the most accurate determination of the molecule's mass, confirming its elemental composition.

  • Structural Clues from Fragmentation: The pattern of molecular fragmentation upon ionization offers a roadmap of the molecule's constituent parts.

A "soft" ionization technique like Electrospray Ionization (ESI) is often preferred for initial analysis as it typically preserves the molecular ion, minimizing fragmentation and providing a clear signal for the intact molecule. For fragmentation analysis, Electron Impact (EI) is a more common and energetic method.

1.2 Predicted Mass Spectrum of 2-Bromo-5-hydroxypyridine

The molecular formula for 2-Bromo-5-hydroxypyridine is C₅H₄BrNO.[2] A key feature to anticipate in its mass spectrum is the distinctive isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Parameter Predicted Value Rationale
Molecular Formula C₅H₄BrNOBased on the chemical structure.
Molecular Weight 174.00 g/mol Sum of the average atomic masses of the constituent atoms.[2]
[M]⁺ (with ⁷⁹Br) ~173 m/zRepresents the molecule containing the ⁷⁹Br isotope.
[M+2]⁺ (with ⁸¹Br) ~175 m/zRepresents the molecule containing the ⁸¹Br isotope.
Isotopic Peak Ratio ~1:1Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

1.3 Predicted Fragmentation Pathway

Under more energetic ionization conditions (e.g., EI), the molecular ion will fragment in a predictable manner. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.

G cluster_main Fragmentation cluster_fragments Key Fragments M [C₅H₄BrNO]⁺˙ m/z = 173/175 F1 [C₅H₃NO]⁺˙ m/z = 93 M->F1 - Br• F2 [C₅H₄NO]⁺ m/z = 94 M->F2 - Br•, - H• (unlikely) F4 [C₅H₄N]⁺ m/z = 78 M->F4 - OH, - Br• F3 [C₄H₃N]⁺˙ m/z = 65 F1->F3 - CO

Caption: Predicted EI-MS fragmentation pathway for 2-Bromo-5-hydroxypyridine.

The primary fragmentation is expected to be the loss of the bromine radical (•Br), which is a relatively stable leaving group. This would yield a fragment ion at m/z 94. Subsequent loss of carbon monoxide (CO) from the ring is also a common pathway for phenolic compounds, leading to further fragmentation.

1.4 Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Preparation: Dissolve approximately 1 mg of 2-Bromo-5-hydroxypyridine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an ESI or EI source.

  • ESI-MS (for Molecular Ion):

    • Set the instrument to positive ion mode.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range of m/z 50-300.

    • Optimize spray voltage and capillary temperature for a stable signal.

  • EI-MS (for Fragmentation):

    • Introduce the sample via a direct insertion probe or a GC inlet.

    • Set the electron energy to a standard value of 70 eV.

    • Acquire data over a mass range of m/z 20-200.

Infrared (IR) Spectroscopy: Identifying Functional Groups

2.1 The Principle of IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, scissoring). The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

2.2 Predicted IR Absorption Bands

The structure of 2-Bromo-5-hydroxypyridine contains several key functional groups whose vibrations can be predicted based on established correlation tables. The spectrum is expected to be dominated by features from the hydroxyl group and the substituted aromatic pyridine ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale and Expected Appearance
O-H Stretch 3200 - 3600A strong, broad band characteristic of a hydrogen-bonded hydroxyl group.
Aromatic C-H Stretch 3000 - 3100One or more weak to medium sharp bands, typical for hydrogens on an aromatic ring.
C=C / C=N Stretch 1450 - 1650A series of medium to strong, sharp bands resulting from the pyridine ring vibrations.
C-O Stretch 1200 - 1300A medium to strong band associated with the stretching of the carbon-oxygen bond of the phenol-like hydroxyl group.
C-Br Stretch 500 - 650A weak to medium band in the fingerprint region, confirming the presence of the bromo-substituent.

2.3 Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation (ATR):

    • Place a small amount of the solid 2-Bromo-5-hydroxypyridine powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data is typically collected over the range of 4000 - 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1 The Principle of NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Causality of Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. It is a polar aprotic solvent capable of dissolving the analyte, and its residual proton signal does not interfere with the aromatic region. Furthermore, the acidic hydroxyl proton will exchange with deuterium from the solvent, causing its signal to broaden or disappear, which serves as a useful diagnostic tool.

3.2 Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The pyridine ring of 2-Bromo-5-hydroxypyridine has three non-equivalent aromatic protons. Their chemical shifts and splitting patterns are dictated by the electronic effects of the nitrogen atom, the bromine atom, and the hydroxyl group.

Proton Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-6 ~8.0 - 8.2Doublet (d)J(meta, H-4) ≈ 2-3 HzDeshielded by the adjacent electronegative nitrogen and bromine. Shows meta-coupling to H-4.
H-4 ~7.2 - 7.4Doublet of Doublets (dd)J(ortho, H-3) ≈ 8-9 Hz; J(meta, H-6) ≈ 2-3 HzShows ortho-coupling to H-3 and meta-coupling to H-6.
H-3 ~7.0 - 7.2Doublet (d)J(ortho, H-4) ≈ 8-9 HzCoupled only to H-4 (ortho).
O-H ~9.5 - 10.5Broad Singlet (br s)N/AAcidic proton, signal is often broad due to exchange.

3.3 Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The molecule has five distinct carbon atoms in the pyridine ring, which will result in five signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the attached substituents.

Carbon Predicted δ (ppm) Rationale
C-2 ~140 - 145Attached to bromine (ipso-carbon), deshielded.
C-3 ~120 - 125Standard aromatic carbon.
C-4 ~125 - 130Standard aromatic carbon.
C-5 ~150 - 155Attached to the hydroxyl group, significantly deshielded.
C-6 ~145 - 150Adjacent to the ring nitrogen, deshielded.

3.4 Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve 10-20 mg of 2-Bromo-5-hydroxypyridine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of ~0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of ~0-180 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Integrated Spectroscopic Analysis Workflow

G Start Synthesized Compound (Presumed 2-Bromo-5-hydroxypyridine) MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS_Data Data: - Molecular Ion at m/z 173/175 - Confirms C₅H₄BrNO MS->MS_Data IR_Data Data: - Broad O-H stretch (~3400 cm⁻¹) - Ring C=C/C=N (~1500-1600 cm⁻¹) - Confirms OH and Pyridine Ring IR->IR_Data NMR_Data Data: - 3 distinct aromatic ¹H signals - 5 distinct aromatic ¹³C signals - Confirms substitution pattern NMR->NMR_Data Conclusion Structural Confirmation: 2-Bromo-5-hydroxypyridine MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for integrated spectroscopic data analysis.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic features of 2-Bromo-5-hydroxypyridine. By understanding the expected data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers and drug development professionals can confidently acquire and interpret their own experimental results. The characteristic bromine isotopic pattern in MS, the hydroxyl and pyridine ring vibrations in IR, and the specific chemical shifts and coupling patterns in NMR together form a unique spectroscopic signature. This guide serves as an authoritative reference for the structural verification and quality assessment of this important chemical intermediate.

References

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

  • Exploring the Synthesis and Applications of 6-Bromo-3-pyridinol. (2026, February 1). Tejman. Retrieved February 7, 2026, from [Link]

  • King Scientific. (n.d.). 6-Bromopyridin-3-ol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 2-Bromo-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Chemistry 2-Bromo-5-hydroxypyridine is a pivotal building block in the synthesis of a wide array of complex org...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

2-Bromo-5-hydroxypyridine is a pivotal building block in the synthesis of a wide array of complex organic molecules. Its utility spans the pharmaceutical, agrochemical, and material science industries, owing to the distinct reactivity of its functional groups.[1] This guide provides an in-depth exploration of the chemical reactivity centered on the bromine atom at the 2-position. We will delve into the mechanistic underpinnings of its most common and impactful transformations, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors. The strategic location of the bromine atom, activated by the ring nitrogen, makes it particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds.[2]

Core Reactivity Principles: Understanding the "Why"

The reactivity of 2-Bromo-5-hydroxypyridine is governed by the interplay of its structural features: the pyridine ring, the bromine substituent, and the hydroxyl group.

  • The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring influences the reactivity of its substituents. The nitrogen atom's electron-withdrawing nature enhances the electrophilicity of the carbon atoms, particularly at the ortho (2- and 6-) and para (4-) positions. This makes the C2-Br bond susceptible to oxidative addition in palladium-catalyzed cycles.

  • The Bromine Atom: Situated at the activated 2-position, the bromine atom serves as an excellent leaving group in numerous reactions. Its polarizable nature facilitates interactions with transition metal catalysts, initiating catalytic cycles for a variety of cross-coupling reactions.

  • The Hydroxyl Group: The hydroxyl group at the 5-position is a key modulator of the molecule's reactivity. Its electron-donating resonance effect can influence the electron density of the pyridine ring, thereby affecting the rate and outcome of reactions at the C2 position.[3] Furthermore, its acidic proton can participate in acid-base chemistry and may require protection in certain reaction schemes to prevent unwanted side reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 2-Bromo-5-hydroxypyridine.[4] These reactions offer a mild and efficient means to introduce a diverse range of substituents, forming the backbone of many synthetic routes.[2][5]

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-heteroaryl structures.[6][7] It involves the reaction of 2-Bromo-5-hydroxypyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[8]

Causality Behind Experimental Choices:

  • Catalyst Selection: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos often enhance catalytic activity by promoting oxidative addition and reductive elimination steps.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A variety of polar and non-polar solvents can be used, including DMF, THF, dioxane, and toluene, often in the presence of water.[8] The solvent system is chosen to ensure the solubility of all reactants and to facilitate the different steps of the catalytic cycle.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-hydroxypyridine with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-Bromo-5-hydroxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-5-hydroxypyridine.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10] This reaction is particularly valuable in drug discovery for introducing amine functionalities.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are employed. Ligands such as BINAP, Josiphos, or those from the Buchwald and Hartwig groups are commonly used to facilitate the C-N bond-forming reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-hydroxypyridine with Morpholine

  • Reaction Setup: In a glovebox, combine 2-Bromo-5-hydroxypyridine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol) in a vial.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Reaction Conditions: Seal the vial and heat the mixture to 100-110 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[12]

Causality Behind Experimental Choices:

  • Dual Catalyst System: A palladium(0) catalyst facilitates the oxidative addition of the aryl halide, while a copper(I) salt (e.g., CuI) activates the alkyne for transmetalation.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction.

  • Solvent: The reaction is typically carried out in a polar aprotic solvent like DMF or in an amine solvent.

Generalized Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR R-C≡CH R-C≡CH R-C≡C-Cu(I) R-C≡C-Cu(I) R-C≡CH->R-C≡C-Cu(I) + Cu(I), Base Base Base R-C≡C-Cu(I)->Transmetalation

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-5-hydroxypyridine with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-5-hydroxypyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Reagent Addition: Evacuate and backfill with argon. Add degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing 2-Bromo-5-hydroxypyridine, particularly with strong nucleophiles. The electron-deficient nature of the pyridine ring facilitates this reaction.[13]

Causality Behind Experimental Choices:

  • Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, or amines, are typically required to attack the electron-deficient ring.

  • Reaction Conditions: The reaction often requires elevated temperatures and a polar aprotic solvent like DMSO or DMF to promote the formation of the Meisenheimer complex intermediate.

  • Leaving Group Ability: In halopyridines, the general order of leaving group ability for SNAr is F > Cl > Br > I.[13] While bromine is a good leaving group, harsher conditions may be needed compared to a corresponding fluoro-substituted pyridine.

Experimental Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow Start Start Combine_Reactants Combine 2-Bromo-5-hydroxypyridine and Nucleophile in a Polar Aprotic Solvent Start->Combine_Reactants Heat_Reaction Heat to Elevated Temperature (e.g., 80-150 °C) Combine_Reactants->Heat_Reaction Monitor_Progress Monitor Reaction by TLC or LC-MS Heat_Reaction->Monitor_Progress Workup Aqueous Work-up and Extraction Monitor_Progress->Workup Purification Purify by Crystallization or Chromatography Workup->Purification End End Purification->End

Caption: General experimental workflow for SNAr reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the discussed transformations. Note that these are representative examples, and optimization is often necessary for specific substrates.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10012-2470-95
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100-11016-2465-90
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF25-502-875-98
SNAr (with NaOMe) -NaOMeDMSO100-1208-1660-85

Conclusion: A Gateway to Molecular Diversity

2-Bromo-5-hydroxypyridine is a remarkably versatile synthetic intermediate. The strategic placement of the bromine atom at the activated 2-position allows for a rich and diverse range of chemical transformations, with palladium-catalyzed cross-coupling reactions being the most prominent. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of experimental conditions is paramount for harnessing the full synthetic potential of this valuable building block. The protocols and insights provided in this guide serve as a solid foundation for researchers to design and execute novel synthetic routes, ultimately accelerating the discovery and development of new molecules with impactful applications.

References

  • Google Patents.
  • Google Patents. Preparation method of 2-bromo-5-aldehyde pyridine.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • The Chemical Versatility of 2-Bromo-5-hydroxypyridine in Synthesis. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Hydroxyl Group Substitution - Alcohols. [Link]

  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. 2-Bromo-5-methylpyridine. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • MDPI. Palladium-Catalyzed Reactions. [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... [Link]

  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Wikipedia. Castro–Stephens coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Royal Society of Chemistry. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Relative Reactivity of Hydroxyl Groups in Monosaccharides. [Link]

  • Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. [Link]

Sources

Foundational

2-Bromo-5-hydroxypyridine: A Bifunctional Scaffold for Medicinal Chemistry

This guide details the technical utility, synthetic versatility, and application of 2-Bromo-5-hydroxypyridine (also known as 6-bromo-3-pyridinol) in drug discovery.[1][2] [1] Executive Summary 2-Bromo-5-hydroxypyridine (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthetic versatility, and application of 2-Bromo-5-hydroxypyridine (also known as 6-bromo-3-pyridinol) in drug discovery.[1][2]

[1]

Executive Summary

2-Bromo-5-hydroxypyridine (CAS: 55717-45-8) is a high-value heterocyclic building block distinguished by its orthogonal bifunctionality .[1][2] It features an electrophilic bromine at the C2 position and a nucleophilic hydroxyl group at the C5 position (equivalent to C3 relative to the nitrogen). This dual reactivity allows medicinal chemists to execute divergent synthetic strategies—sequentially elaborating the molecule via nucleophilic substitution (O-alkylation) and metal-catalyzed cross-coupling (Suzuki, Buchwald) to construct complex biaryl ether or amine scaffolds.[1] It is a critical intermediate in the synthesis of GPR119 agonists , HIF inhibitors , and antitubercular agents .

Chemical Profile & Properties

PropertySpecification
IUPAC Name 6-Bromopyridin-3-ol
Common Name 2-Bromo-5-hydroxypyridine
CAS Number 55717-45-8
Molecular Formula

Molecular Weight 174.00 g/mol
Appearance White to off-white crystalline powder
Melting Point 156–159 °C
Solubility Soluble in DMSO, DMF, MeOH; slightly soluble in water
pKa ~8.5 (Phenolic OH)

Strategic Reactivity: The Bifunctional Advantage

The core value of this scaffold lies in its ability to serve as a linchpin between two distinct molecular fragments.

  • C5-OH Nucleophilicity (O-Alkylation): The hydroxyl group at C5 behaves similarly to a phenol.[1] Unlike 2-hydroxypyridine, which exists predominantly as the 2-pyridone tautomer and favors N-alkylation, the 5-hydroxy isomer exists as a true hydroxypyridine and favors O-alkylation under basic conditions.[1] This allows for the introduction of solubilizing tails or lipophilic linkers.

  • C2-Br Electrophilicity (Cross-Coupling): The bromine atom at C2 is activated by the adjacent pyridine nitrogen, making it highly reactive in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1]

  • Chemo-Selectivity: The synthesis can be sequenced. Typically, the hydroxyl group is functionalized (or protected) first to prevent catalyst poisoning or side reactions during the metal-catalyzed step.

Visualization: Divergent Synthetic Pathways

G Start 2-Bromo-5-hydroxypyridine (Core Scaffold) O_Alk O-Alkylation (Ether Formation) Start->O_Alk R-X, Base Claisen Claisen Rearrangement (Allyl migration to C4) Start->Claisen 1. Allyl-Br 2. Heat (>180°C) Ether Intermediate A: 2-Bromo-5-alkoxypyridine O_Alk->Ether Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Ether->Suzuki Ar-B(OH)2, Pd(0) Biaryl Product B: Biaryl/Heterobiaryl Scaffold Suzuki->Biaryl C4_Sub C4-Functionalized Pyridine Claisen->C4_Sub

Caption: Divergent synthetic workflows starting from 2-Bromo-5-hydroxypyridine. The O-alkylation pathway (Red) is the most common entry point for drug discovery.

Case Studies in Drug Discovery

Case Study 1: GPR119 Agonists (Diabetes)

Target: GPR119 (GPCR involved in glucose homeostasis).[3] Molecule: GSK-1292263.[1][3] Role of Scaffold: The 2-bromo-5-hydroxypyridine serves as the central core.[1]

  • Step 1: The C5-OH is protected (e.g., benzylation) or alkylated with a linker.

  • Step 2: The C2-Br undergoes Suzuki coupling with a specific aryl boronate to install the hydrophobic tail.[1]

  • Step 3: Deprotection (if necessary) reveals the active pharmacophore.

  • Insight: The pyridine nitrogen provides essential hydrogen bond acceptor properties in the receptor binding pocket.

Case Study 2: Antitubercular Agents (DNDI-0690)

Target: Mycobacterium tuberculosis.[1] Molecule: Nitroimidazooxazine analogs. Role of Scaffold: Used to link a nitroimidazole headgroup to a biaryl tail.

  • Mechanism: The scaffold reacts with a chiral epoxide/tosylate derived from nitroimidazole via O-alkylation.[1] The resulting ether is then subjected to Suzuki coupling to attach a solubilizing biaryl moiety.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation

Objective: Synthesis of 2-bromo-5-(alkoxy)pyridine intermediates.[1]

Reagents:

  • 2-Bromo-5-hydroxypyridine (1.0 equiv)[1]

  • Alkyl Halide (e.g., Benzyl bromide, Allyl bromide) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[4][5]
    
  • Solvent: DMF (anhydrous) or Acetone[6]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-hydroxypyridine (10 mmol, 1.74 g) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol, 2.76 g) in one portion. Stir at room temperature for 15 minutes. The suspension may turn slightly yellow, indicating phenoxide formation.
    
  • Addition: Add the alkyl halide (11 mmol) dropwise via syringe.

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (

    
    ) should disappear, and a less polar product (
    
    
    
    ) should appear.
  • Workup: Pour the mixture into ice-water (100 mL). If the product is solid, filter and wash with water. If oil, extract with EtOAc (3 x 30 mL), wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Typical yields are 85–95%.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the O-alkylated intermediate with an aryl boronic acid.[1]

Reagents:

  • 2-Bromo-5-alkoxypyridine (Intermediate from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the bromide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) in Dioxane/Water (5 mL). Sparge with Argon/Nitrogen for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst (5 mol%). Seal the vessel immediately.

  • Reaction: Heat to 90 °C (oil bath) or 100 °C (microwave) for 2–4 hours.

  • Workup: Filter through a celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.[6]

  • Purification: Flash column chromatography (Silica gel).

  • Note: The electron-poor nature of the pyridine ring at C2 facilitates oxidative addition, making this coupling generally high-yielding (>80%).[1]

Troubleshooting & Expert Tips

ChallengeCauseSolution
N-Alkylation Byproducts Tautomerization (rare for 5-OH) or extreme conditions.[1]Use non-polar aprotic solvents (Acetone, DMF) and mild bases (

). Avoid

unless necessary, as "naked" anions may be less selective.
Catalyst Poisoning Free pyridine nitrogen coordinating to Pd.Ensure the catalyst loading is sufficient (3-5%).[1] Use bidentate ligands (dppf, Xantphos) which are less prone to displacement by the pyridine nitrogen.
Protodeboronation Unstable 2-pyridyl boronic acids (if coupling reverse way).[1]Always use 2-bromo-5-hydroxypyridine as the electrophile and the partner as the nucleophile (boronic acid).[1] 2-pyridyl boronates are notoriously unstable.[1]
Solubility High polarity of the free phenol.If the starting material is insoluble in non-polar solvents, use DMF or DMSO. Do not use alcohols for alkylation to avoid competition.[1]

References

  • GPR119 Agonist Synthesis (GSK-1292263)

    • Tang, J., et al. "Synthesis of GPR119 Agonist GSK-1292263."[1] Chinese Journal of Pharmaceuticals, 2016, 47(3).

    • Context: Describes the benzyl
  • Antitubercular Drug Discovery (DNDI-0690)

    • Sutherland, H. S., et al. "Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines...". Journal of Medicinal Chemistry, 2020.
    • Context: Details the use of 2-bromo-5-hydroxypyridine in synthesizing the biaryl tail of pretomanid analogs.
  • HIF Pathway Inhibitors

    • "Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway."[1] Drug Discovery Today, 2007.[5]

    • Context: Use of O-alkylation followed by Claisen rearrangement to access pyrano[3,2-b]pyridines.[1][5]

  • Azatyrosine Synthesis via Radical Addition

    • "A practical and scalable system for heteroaryl amino acid synthesis."[1] Chemical Science, 2017.

    • Context: Radical conjugate addition of 2-bromo-5-hydroxypyridine to dehydroalanine.[1]

  • General Reactivity of 3-Hydroxypyridines

    • Fisher Scientific Product Data: 2-Bromo-5-hydroxypyridine.[1]

    • Context: Confirmation of CAS 55717-45-8 and physical properties.[1][7]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 2-Bromo-5-hydroxypyridine in the Synthesis of Advanced Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3][4] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery.[2] Within this field, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the conserved features of the kinase family. The pyridine ring is one such scaffold, prized for its ability to form key hydrogen bond interactions within the kinase hinge region.[5][6][7] This document provides a detailed guide on the strategic application of 2-bromo-5-hydroxypyridine , a highly versatile and multifunctional building block, in the rational design and synthesis of next-generation kinase inhibitors. We will explore its unique reactivity, provide field-proven synthetic protocols, and discuss the underlying principles that make it an invaluable tool for medicinal chemists.

The Strategic Advantage of the 2-Bromo-5-hydroxypyridine Scaffold

The utility of 2-bromo-5-hydroxypyridine stems from its three distinct and orthogonally addressable functional handles, each playing a crucial role in the construction and final biological activity of the target inhibitor.

  • The C2-Bromine Atom: This is the primary site for introducing molecular complexity and building the core structure of the inhibitor. It is exceptionally well-suited for robust, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[8][9][10] These reactions are fundamental in medicinal chemistry for their reliability and broad functional group tolerance.

  • The C5-Hydroxyl Group: The phenolic hydroxyl group is a critical pharmacophoric feature. It can serve as both a hydrogen bond donor and acceptor, enabling potent interactions with the kinase active site. Furthermore, it provides a secondary vector for chemical modification. Through reactions like O-alkylation, chemists can introduce side chains designed to probe deeper pockets of the kinase, enhance cell permeability, improve metabolic stability, or fine-tune the compound's overall physicochemical properties.[11]

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a quintessential "hinge-binder." It typically acts as a hydrogen bond acceptor, forming a critical anchoring interaction with the backbone amide protons of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain.[5][6] This interaction is often essential for achieving high potency.

Physicochemical Properties
PropertyValueReference
Compound Name 2-Bromo-5-hydroxypyridine (or 6-Bromo-3-pyridinol)[12]
CAS Number 55717-45-8[12]
Molecular Formula C₅H₄BrNO[12]
Molecular Weight 174.0 g/mol [12]
Appearance White to off-white powder[12]
Storage Store at 0-8 °C, under dry conditions[12][13]

Core Synthetic Workflow & Key Protocols

The synthesis of a kinase inhibitor using 2-bromo-5-hydroxypyridine typically follows a modular approach. First, the core scaffold is assembled via a cross-coupling reaction at the C2 position. Subsequently, the C5 hydroxyl group is functionalized to optimize the molecule's properties and target interactions.

G cluster_2 Phase 3: Final Elaboration (Optional) A 2-Bromo-5-hydroxypyridine C Intermediate 1 (2-Aryl-5-hydroxypyridine) A->C Suzuki-Miyaura Coupling (Protocol 1) B Aryl/Heteroaryl Boronic Acid or Ester E Intermediate 2 (2-Aryl-5-alkoxypyridine) C->E Williamson Ether Synthesis (Protocol 2) D Alkyl/Aryl Halide (R-X) F Final Kinase Inhibitor E->F

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the formation of a C-C bond at the C2 position of the pyridine ring, a foundational step for installing the bulk of the inhibitor's core structure.

Expertise & Causality: The Suzuki-Miyaura reaction is chosen for its exceptional reliability and tolerance of diverse functional groups, including the unprotected hydroxyl group on our starting material.[10] The choice of a palladium catalyst, ligand, and base is critical for achieving high yield and preventing side reactions. A phosphine-based ligand stabilizes the palladium center, while the base is required to activate the boronic acid for transmetalation. The aqueous solvent mixture is often essential for dissolving the inorganic base and facilitating the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-bromo-5-hydroxypyridine (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature and quench by adding water.

    • Extract the aqueous phase with an organic solvent like ethyl acetate (3 x volume).[14]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-hydroxypyridine intermediate.

Protocol 2: O-Alkylation of the C5-Hydroxyl Group

This protocol details the functionalization of the phenolic hydroxyl group to introduce a side chain (R-group) that can modulate the inhibitor's biological and physical properties.

Expertise & Causality: The Williamson ether synthesis is a classic and effective method for this transformation. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the cation of the base, leaving a "naked" and highly reactive phenoxide anion. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add the 2-aryl-5-hydroxypyridine intermediate from Protocol 1 (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous DMF as the solvent.

  • Alkylating Agent: Add the desired alkyl halide (R-X, e.g., an alkyl bromide or iodide) (1.1-1.5 eq.) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product or prepare for extraction.

    • Extract the aqueous phase with ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash sequentially with water and brine to remove residual DMF and salts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final ether-linked kinase inhibitor scaffold.

Mechanism of Action: Binding to the Kinase ATP Pocket

The scaffolds synthesized from 2-bromo-5-hydroxypyridine are designed to be ATP-competitive inhibitors. They occupy the adenosine triphosphate (ATP) binding site, preventing the phosphorylation of substrate proteins and thereby halting the downstream signaling cascade.

G cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region PyridineN Pyridine N PyridineN->Hinge H-Bond (Key Anchor) ArylCore C2-Aryl Group ArylCore->HydrophobicPocket van der Waals Interactions EtherSideChain C5-O-R Side Chain EtherSideChain->SolventFront Improves Solubility/ Probes Specificity Pocket

Caption: Key interactions of the inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold using the protocols above allows for a thorough exploration of the structure-activity relationship (SAR). The goal is to optimize potency, selectivity, and drug-like properties.

Position of ModificationType of ModificationRationale & Expected OutcomeSupporting Insight
C2-Position Varying aryl/heteroaryl groups (via Protocol 1)The group installed here occupies the core of the ATP site. Modifications can enhance potency by optimizing hydrophobic interactions and can be used to achieve selectivity between different kinases.The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents.[15]
C5-Position (O-R) Small alkyl chains (e.g., methyl, ethyl)Can fill small hydrophobic pockets near the hydroxyl group's original position, potentially increasing potency.SAR studies often reveal that even small changes to substituent groups can significantly impact biological activity.[16][17]
C5-Position (O-R) Longer chains with polar groups (e.g., morpholine, piperazine)These groups extend towards the solvent-exposed region of the ATP site, significantly improving solubility and pharmacokinetic properties. They can also form additional H-bonds.Introducing functionality to interact with specific amino acid residues, like threonine, can improve potency and selectivity.[18]

Conclusion

2-Bromo-5-hydroxypyridine is a powerful and economically viable starting material for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups allow for a logical and modular drug design strategy. By employing robust synthetic methods like the Suzuki-Miyaura coupling and Williamson ether synthesis, researchers can rapidly generate diverse libraries of compounds. This enables the systematic exploration of SAR to develop potent, selective, and pharmacokinetically sound clinical candidates for the treatment of a wide range of human diseases.

References

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  • Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
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  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
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  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
  • Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
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  • PubMed Central. (2017). Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
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  • Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • MDPI. (n.d.). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity.
  • PubMed Central. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials.
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Application

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group of 2-Bromo-5-hydroxypyridine

Introduction: The Strategic Value of 2-Bromo-5-hydroxypyridine 2-Bromo-5-hydroxypyridine is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-5-hydroxypyridine

2-Bromo-5-hydroxypyridine is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure presents two distinct reactive sites: a nucleophilic hydroxyl group and a bromine atom positioned for electrophilic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions. This duality makes it a versatile scaffold for building complex molecular architectures.

The derivatization of the hydroxyl group is a critical first step in many synthetic pathways. This modification serves several strategic purposes:

  • Modulation of Physicochemical Properties: Converting the polar hydroxyl group into an ether or ester can profoundly alter the solubility, lipophilicity, and metabolic stability of the molecule.

  • Introduction of New Functionality: The derivatizing agent can introduce new pharmacophores, reactive handles, or moieties for bioconjugation.

  • Strategic Protection: In multi-step syntheses, particularly those involving palladium-catalyzed cross-coupling at the C2-bromo position, the hydroxyl group must often be protected to prevent unwanted side reactions.[1]

This guide provides a detailed exploration of the primary methods for derivatizing the hydroxyl group of 2-Bromo-5-hydroxypyridine, complete with step-by-step protocols, mechanistic insights, and discussions on the strategic selection of reagents.

Core Derivatization Strategies: Ether & Ester Formation

The phenolic hydroxyl group of 2-Bromo-5-hydroxypyridine can be readily converted into ethers or esters, which are two of the most common functional groups in drug molecules.

O-Alkylation for Ether Synthesis (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide. For 2-Bromo-5-hydroxypyridine, the reaction involves deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an alkylating agent.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for complete deprotonation, but require strictly anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) are often sufficient and offer milder reaction conditions, which can be advantageous for sensitive substrates.[2] Silver carbonate, in particular, has been shown to facilitate high-yield O-alkylation of bromo-2-pyridones.[2]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are ideal. Secondary and tertiary halides are more prone to elimination side reactions.

Williamson_Ether_Synthesis cluster_prep Step 1: Deprotonation cluster_reaction Step 2: Nucleophilic Attack (SN2) Start 2-Bromo-5-hydroxypyridine + Base (e.g., NaH) Intermediate Pyridinolate Anion Start->Intermediate In Polar Aprotic Solvent (e.g., DMF) AlkylHalide Alkyl Halide (R-X) Intermediate->AlkylHalide Nucleophilic Attack Product 2-Bromo-5-alkoxypyridine AlkylHalide->Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2.1.1: General Protocol for O-Alkylation using NaH

  • Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2-Bromo-5-hydroxypyridine (1.0 eq).

  • Solvation: Add anhydrous DMF (approx. 0.1 M concentration). Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: Hydrogen gas will evolve. Ensure proper ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Alkylating AgentBaseSolventTypical ConditionsProduct Class
Methyl IodideK₂CO₃AcetonitrileReflux, 12h2-Bromo-5-methoxypyridine
Benzyl BromideNaHDMF0 °C to RT, 18h2-Bromo-5-(benzyloxy)pyridine
Ethyl BromoacetateAg₂CO₃Benzene40-50 °C, 24hEthyl 2-((6-bromopyridin-3-yl)oxy)acetate
O-Acylation for Ester Synthesis

Esterification of the hydroxyl group is typically achieved by reaction with an acyl chloride or a carboxylic anhydride in the presence of a non-nucleophilic base. This reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and often provide rapid and high-yielding reactions. Anhydrides are less reactive but are easier to handle and generate a carboxylic acid byproduct instead of corrosive HCl.

  • Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is essential. It acts as a catalyst and, crucially, as a scavenger for the HCl or carboxylic acid generated during the reaction, driving the equilibrium towards the product.

Esterification_Workflow Start 2-Bromo-5-hydroxypyridine + Acyl Chloride (RCOCl) Base Base (e.g., Pyridine) in Solvent (e.g., DCM) Start->Base Mix at 0 °C Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Product 2-Bromo-5-(acyloxy)pyridine Intermediate->Product Collapse & Elimination of Cl⁻

Caption: Workflow for Esterification via Acyl Chloride.

Protocol 2.2.1: General Protocol for O-Acylation using Acyl Chloride

  • Preparation: In a round-bottom flask, dissolve 2-Bromo-5-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) or use pyridine as the solvent. Cool the solution to 0 °C.

  • Acylation: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise. A precipitate (triethylammonium chloride) may form.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash chromatography or recrystallization.

Acylating AgentBaseSolventTypical ConditionsProduct Class
Acetyl ChlorideEt₃NDCM0 °C to RT, 2h6-Bromopyridin-3-yl acetate
Benzoyl ChloridePyridinePyridine0 °C to RT, 4h6-Bromopyridin-3-yl benzoate
Acetic AnhydridePyridinePyridineRT, 12h6-Bromopyridin-3-yl acetate

Strategic Use of Protecting Groups

When the synthetic goal involves modifying the C2-bromo position, the acidic proton of the hydroxyl group can interfere with many organometallic reagents used in cross-coupling reactions. Therefore, protecting the hydroxyl group is a mandatory preliminary step.[1]

Causality Behind Experimental Choices:

  • Orthogonality: The chosen protecting group must be stable to the conditions of the subsequent reaction (e.g., basic conditions of a Suzuki coupling) but easily removable under conditions that do not affect the newly formed bond.[1][4]

  • Common Choices for Phenols:

    • Silyl Ethers (e.g., TBDMS, TIPS): Installed with a silyl chloride and a base (e.g., imidazole). They are robust to many non-acidic conditions and are readily cleaved with fluoride sources (e.g., TBAF) or acid.[5]

    • Benzyl Ether (Bn): Formed under Williamson ether synthesis conditions (see Protocol 2.1.1). It is very stable to a wide range of conditions but can be removed by hydrogenolysis (H₂, Pd/C), which is a mild deprotection method.[6]

    • Methoxymethyl (MOM) Ether: Installed using MOM-Cl and a hindered base. It is stable to bases and nucleophiles but is cleaved under acidic conditions.[4]

Protection_Deprotection_Cycle A 2-Bromo-5-hydroxypyridine B Protected Intermediate (e.g., 2-Bromo-5-(TBDMS-oxy)pyridine) A->B Protection (e.g., TBDMS-Cl, Imidazole) C Cross-Coupled Product (e.g., 2-Aryl-5-(TBDMS-oxy)pyridine) B->C Downstream Reaction (e.g., Suzuki Coupling) D Final Product (e.g., 2-Aryl-5-hydroxypyridine) C->D Deprotection (e.g., TBAF)

Caption: Synthetic strategy involving protection/deprotection.

Protocol 3.1.1: Protection with TBDMS Group

  • Preparation: Dissolve 2-Bromo-5-hydroxypyridine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in one portion.

  • Reaction: Stir at room temperature for 12-16 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The product, 2-bromo-5-((tert-butyldimethylsilyl)oxy)pyridine, is often pure enough for the next step but can be purified by chromatography if necessary.

Protocol 3.1.2: Deprotection of TBDMS Group

  • Preparation: Dissolve the TBDMS-protected pyridine derivative (1.0 eq) in anhydrous THF.

  • Deprotection: Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Quench with saturated ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Downstream Applications: Palladium-Catalyzed Cross-Coupling

Once the hydroxyl group is derivatized (either as a stable ether/ester or a protecting group), the C2-bromo position becomes the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[7] The derivatized 2-bromo-5-alkoxypyridine is an excellent substrate for reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form C-C bonds.[8][9]

  • Stille Coupling: Reaction with an organotin reagent (R-SnBu₃) to form C-C bonds.[7]

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination: Reaction with an amine to form C-N bonds.

This two-step strategy—derivatization followed by cross-coupling—is a cornerstone of modern pyridine chemistry, enabling the synthesis of a vast array of complex molecules for drug discovery and materials science.[10][11]

References

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Method

A Robust and Scalable Two-Step Synthesis of 2-Bromo-5-hydroxypyridine for Pharmaceutical Applications

An Application Note and Protocol for the Large-Scale Synthesis of 2-Bromo-5-hydroxypyridine Abstract 2-Bromo-5-hydroxypyridine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2-Bromo-5-hydroxypyridine

Abstract

2-Bromo-5-hydroxypyridine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed, scalable, and efficient two-step protocol for the synthesis of 2-Bromo-5-hydroxypyridine, commencing from the readily available starting material, 2-amino-5-methoxypyridine. The described methodology is designed for large-scale production, with a focus on process safety, yield optimization, and product purity. The protocol first details the diazotization of 2-amino-5-methoxypyridine followed by a Sandmeyer-type bromination to yield 2-bromo-5-methoxypyridine. The subsequent and final step involves the demethylation of the methoxy group to afford the target compound, 2-Bromo-5-hydroxypyridine. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Synthetic Strategy

The synthesis of functionalized pyridines is of paramount importance in medicinal chemistry due to their prevalence in a wide array of therapeutic agents.[1][3] 2-Bromo-5-hydroxypyridine, in particular, serves as a key intermediate in the development of novel drugs.[1][2] The challenge in its production, especially at an industrial scale, lies in achieving high yields and purity while maintaining cost-effectiveness and operational safety.

Several synthetic routes to 2-Bromo-5-hydroxypyridine have been explored. A common approach involves the direct bromination of 2-hydroxypyridine; however, this method often suffers from poor regioselectivity, leading to the formation of multiple brominated isomers and subsequent purification challenges.[4] An alternative strategy is the functional group interconversion of a pre-functionalized pyridine ring.

The synthetic approach detailed herein was selected for its scalability, high regioselectivity, and the use of readily available and cost-effective reagents. The two-step process is outlined below:

  • Step 1: Synthesis of 2-Bromo-5-methoxypyridine via Sandmeyer Reaction. This step involves the diazotization of 2-amino-5-methoxypyridine followed by a copper-catalyzed bromination. The Sandmeyer reaction is a well-established and reliable method for the introduction of halides onto an aromatic ring.[5][6] The methoxy group serves as a protecting group for the hydroxyl functionality, preventing unwanted side reactions during the diazotization and bromination steps.

  • Step 2: Demethylation of 2-Bromo-5-methoxypyridine. The final step is the cleavage of the methyl ether in 2-bromo-5-methoxypyridine to yield the desired 2-Bromo-5-hydroxypyridine. This is efficiently achieved using a strong acid such as hydrobromic acid.[7]

This strategic two-step synthesis ensures high purity of the final product and is amenable to large-scale production with consistent results.

Visualized Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Synthesis of 2-Bromo-5-methoxypyridine cluster_1 Step 2: Demethylation A 2-Amino-5-methoxypyridine B Diazotization (NaNO2, HBr) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuBr) C->D E 2-Bromo-5-methoxypyridine D->E F 2-Bromo-5-methoxypyridine G Demethylation (HBr) F->G H 2-Bromo-5-hydroxypyridine G->H

Caption: Synthetic workflow for 2-Bromo-5-hydroxypyridine.

Detailed Experimental Protocols

Step 1: Large-Scale Synthesis of 2-Bromo-5-methoxypyridine

Rationale: The Sandmeyer reaction provides a robust and scalable method for converting an amino group to a bromide. The use of hydrobromic acid serves both as the acid for diazotization and the source of bromide ions. Copper(I) bromide is a crucial catalyst for the decomposition of the diazonium salt and the formation of the aryl bromide.[5][8]

Table 1: Reagents for the Synthesis of 2-Bromo-5-methoxypyridine

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMolar Equivalents
2-Amino-5-methoxypyridine124.14-1.00 kg1.00
Hydrobromic Acid (48%)80.911.494.0 L7.4
Sodium Nitrite69.00-0.61 kg1.1
Copper(I) Bromide143.45-0.12 kg0.1
Water18.021.00As needed-
Toluene92.140.87As needed-
Sodium Bicarbonate84.01-As needed-
Sodium Sulfate (anhydrous)142.04-As needed-

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet.

  • Acidic Solution Preparation: Charge the reactor with 4.0 L of 48% hydrobromic acid. Begin stirring and cool the solution to -5 °C to 0 °C using a circulating chiller.

  • Addition of Starting Material: Slowly add 1.00 kg of 2-amino-5-methoxypyridine to the cold hydrobromic acid. Maintain the temperature below 5 °C during the addition. A thick slurry will form.

  • Diazotization: Prepare a solution of 0.61 kg of sodium nitrite in 1.0 L of water. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the temperature is maintained between -5 °C and 0 °C.[8] After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • Sandmeyer Reaction: In a separate vessel, dissolve 0.12 kg of copper(I) bromide in 1.0 L of 48% hydrobromic acid. Add this catalyst solution to the reactor, keeping the temperature below 10 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Nitrogen gas evolution will be observed. Stir at this temperature for 2-3 hours or until the reaction is complete (monitored by HPLC).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a larger vessel and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: significant gas evolution will occur. Extract the aqueous layer with toluene (3 x 2 L).

  • Drying and Solvent Removal: Combine the organic layers and wash with brine (1 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-5-methoxypyridine.

Step 2: Demethylation to 2-Bromo-5-hydroxypyridine

Rationale: The cleavage of the aryl methyl ether is effectively achieved by heating with a strong acid like hydrobromic acid. The bromide ion acts as a nucleophile to attack the methyl group, leading to the formation of the desired phenol and methyl bromide as a byproduct.[7]

Table 2: Reagents for the Demethylation of 2-Bromo-5-methoxypyridine

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMolar Equivalents
2-Bromo-5-methoxypyridine188.02-1.00 kg1.00
Hydrobromic Acid (48%)80.911.493.0 L5.5
Water18.021.00As needed-
Sodium Hydroxide (50% w/w)40.001.52As needed-
Ethyl Acetate88.110.902As needed-

Protocol:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and thermocouple, charge 1.00 kg of crude 2-bromo-5-methoxypyridine and 3.0 L of 48% hydrobromic acid.

  • Heating: Heat the mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture to 0-5 °C. The product will precipitate as the hydrobromide salt.

  • Isolation and Neutralization: Filter the solid and wash with cold water. Resuspend the solid in water and adjust the pH to 6-7 with a 50% sodium hydroxide solution.

  • Final Purification: Filter the resulting solid, wash with water, and then with a small amount of cold ethyl acetate. Dry the product under vacuum at 50-60 °C to a constant weight.

Expected Results and Data

Table 3: Summary of Expected Results

ParameterStep 1: 2-Bromo-5-methoxypyridineStep 2: 2-Bromo-5-hydroxypyridine
Appearance White to off-white solidWhite to pale yellow crystalline solid
Expected Yield 80-90%90-95%
Purity (HPLC) >98%>99%
Melting Point 22 °C[9]178-182 °C

Safety Considerations

  • Bromine and Hydrobromic Acid: Both are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[10][11][12][13]

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. The protocol is designed to use them in situ without isolation. Maintain the recommended temperature control during their formation and reaction.

  • Neutralization: The neutralization of acidic solutions with a bicarbonate or hydroxide base is highly exothermic and releases large volumes of gas (CO2). Perform this step slowly and with adequate cooling and ventilation.

  • Methyl Bromide: This byproduct of the demethylation step is a toxic and volatile gas. Ensure the reaction is conducted in a well-ventilated area with appropriate scrubbing or containment systems for the off-gases.

Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Diazotization Insufficient sodium nitrite or reaction temperature too high.Add a slight excess of sodium nitrite. Ensure strict temperature control between -5 °C and 0 °C.
Low Yield in Sandmeyer Reaction Inactive catalyst or incomplete reaction.Use fresh, high-purity copper(I) bromide. Ensure complete evolution of nitrogen gas before work-up.
Incomplete Demethylation Insufficient heating time or acid concentration.Extend the reflux time and monitor by HPLC. Ensure the use of 48% hydrobromic acid.
Product Purity Issues Inefficient work-up or neutralization.Ensure thorough extraction and washing steps. Carefully control the pH during neutralization to ensure complete precipitation of the product. Recrystallization from a suitable solvent system may be necessary for higher purity.[14]

Conclusion

The protocol described in this application note presents a reliable and scalable method for the synthesis of 2-Bromo-5-hydroxypyridine. By utilizing a two-step approach involving a Sandmeyer reaction followed by demethylation, this process offers high yields and excellent purity, making it suitable for industrial-scale production in the pharmaceutical sector. Adherence to the detailed procedural steps and safety precautions is essential for achieving successful and safe outcomes.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • International Journal of Scientific & Engineering Research. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (n.d.). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Retrieved from [Link]

  • ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

  • Tradeasia. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

Sources

Application

Application Note: Metal-Catalyzed Cross-Coupling of 2-Bromo-5-hydroxypyridine

Abstract 2-Bromo-5-hydroxypyridine represents a high-value scaffold in medicinal chemistry, offering a "bifunctional pivot" for diversity-oriented synthesis. It features an electrophilic handle at C2 (for cross-coupling)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-5-hydroxypyridine represents a high-value scaffold in medicinal chemistry, offering a "bifunctional pivot" for diversity-oriented synthesis. It features an electrophilic handle at C2 (for cross-coupling) and a nucleophilic handle at C5 (hydroxyl). However, this dual reactivity presents a chemoselectivity paradox: the acidic hydroxyl group (


) can poison sensitive metal catalysts or alter the electronics of the pyridine ring via deprotonation. This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, contrasting "protection-first" strategies with direct "protection-free" methodologies.

Strategic Considerations: The Chemoselectivity Paradox

Before initiating experimentation, researchers must choose between two distinct workflows based on the scale and downstream requirements.

The Electronic Challenge

In basic media (standard for cross-coupling), 2-bromo-5-hydroxypyridine exists in equilibrium with its pyridinate anion.

  • Neutral Form: Electron-deficient pyridine ring

    
     Facile Oxidative Addition at C-Br.
    
  • Anionic Form: Electron-rich (donating

    
    ) 
    
    
    
    Deactivated C-Br bond; potential for Pd coordination/poisoning.
Decision Matrix
FeatureRoute A: Protection-First (Recommended) Route B: Direct Coupling (High Risk/High Reward)
Step Count 3 Steps (Protect

Couple

Deprotect)
1 Step
Yield Reliability High (>85%)Variable (40–70%)
Catalyst Load Standard (1–3 mol%)High (5–10 mol%)
Purification Standard Silica ChromatographyRequires Polar/Reverse Phase
Preferred Group TBDMS, MOM, or BenzylN/A
Diagram 1: Reaction Landscape & Decision Tree

ReactionLandscape Substrate 2-Bromo-5-hydroxypyridine PathA Route A: Protection Strategy (High Reliability) Substrate->PathA  Standard   PathB Route B: Direct Coupling (Step Efficiency) Substrate->PathB  Aggressive   Prod_Suzuki C2-Aryl/Heteroaryl (Suzuki-Miyaura) PathA->Prod_Suzuki  Pd(dppf)Cl2 / K2CO3   Prod_Buchwald C2-Amine (Buchwald-Hartwig) PathA->Prod_Buchwald  Pd2(dba)3 / XPhos   PathB->Prod_Suzuki  Pd(PPh3)4 / K3PO4 (aq)   PathB->Prod_Buchwald  Difficult (Catalyst Poisoning)  

Caption: Strategic workflow for functionalizing 2-bromo-5-hydroxypyridine. Route A is preferred for complex coupling partners.

Protocol A: Suzuki-Miyaura Coupling (Protected Route)

Recommended for initial SAR campaigns and scale-up.

Rationale

Protecting the hydroxyl group as a silyl ether (TBS) or methoxymethyl ether (MOM) prevents the formation of the pyridinate anion, maintaining the electrophilicity of the C2-Br bond.

Materials
  • Substrate: 2-Bromo-5-(tert-butyldimethylsilyloxy)pyridine (prepared via standard TBSCl/Imidazole).

  • Boronic Acid: 1.2 – 1.5 equivalents.

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2.0 M aqueous solution).
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the protected pyridine (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.03 equiv).
    
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate) via syringe.
    
  • Base Addition: Add degassed

    
     (3.0 equiv).
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass will be Product + TBS).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Deprotection (In-situ option): Treat the crude residue with TBAF (1.1 equiv) in THF for 1 hour to reveal the free hydroxyl group.

Protocol B: Direct Suzuki-Miyaura Coupling (Unprotected)

Recommended for rapid library generation where yield is secondary to speed.

Rationale

To couple the free hydroxy-pyridine, we utilize a water-miscible system with a phosphate base to buffer the pH and stabilize the active Pd species.


 is often superior here due to the labile nature of the phosphine ligands allowing faster oxidative addition before the catalyst deactivates.
Materials
  • Substrate: 2-Bromo-5-hydroxypyridine.

  • Boronic Acid: 1.5 equivalents (Excess required due to potential protodeboronation).

  • Catalyst:

    
     (5–8 mol%).
    
  • Base:

    
     (Tribasic Potassium Phosphate).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: Heavily degas the Dioxane/Water mixture (sparge with Argon for 20 mins). Critical: Oxygen sensitivity is higher in this protocol.

  • Charge: Add substrate (1.0 equiv), boronic acid (1.5 equiv),

    
     (3.0 equiv), and 
    
    
    
    (0.05 equiv) to a pressure tube.
  • Solvation: Add the solvent mixture (

    
    ).
    
  • Reaction: Seal and heat to 100°C for 16 hours.

    • Note: The reaction mixture may turn dark (Pd black formation) faster than Protocol A.

  • Acidic Workup (Crucial):

    • Cool to RT.

    • Adjust pH to ~5–6 using

      
       (careful not to go too low, or pyridine protonates and stays in aqueous phase).
      
    • Extract with EtOAc or n-Butanol.

    • The product will be in the organic layer; the unreacted boronic acid often stays in the aqueous phase.

Protocol C: Buchwald-Hartwig Amination

Creating C-N bonds at the C2 position.

Rationale

The C2 position is sterically accessible, but the C5-OH can interfere with base strength. We utilize XPhos or BrettPhos precatalysts which are robust enough to handle the electron-rich pyridinate intermediate.

Diagram 2: C-N Coupling Workflow

BuchwaldFlow Start Start: 2-Bromo-5-hydroxypyridine AmineType Select Amine Partner Start->AmineType Primary Primary Amine / Aniline AmineType->Primary Secondary Secondary Amine / Morpholine AmineType->Secondary Cond_A BrettPhos Pd G3 LHMDS (Base) 100°C Primary->Cond_A Cond_B RuPhos Pd G3 NaOtBu (Base) 80°C Secondary->Cond_B

Caption: Ligand selection guide for amination of 5-hydroxypyridine scaffolds.

Methodology (General)
  • Protection: It is strongly advised to protect the hydroxyl group (e.g., Benzyl ether) for C-N coupling. Free hydroxyls consume the strong bases (NaOtBu, LHMDS) required for amination.

  • Catalyst System:

    • Precatalyst: XPhos Pd G3 or RuPhos Pd G3 (2–4 mol%).

    • Base:

      
       (1.5 equiv) or 
      
      
      
      (2.0 equiv).
    • Solvent: Toluene or t-Amyl Alcohol.

  • Temperature: 80–100°C.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by pyridine nitrogen or C5-OH.Switch to Protocol A (Protection). Increase catalyst loading to 10 mol%.
Protodeboronation Boronic acid instability in aqueous base.Use MIDA boronates or Potassium Trifluoroborates salts. Switch base to

.[1]
Homocoupling (Biaryl) Oxidation of boronic acid.Rigorous degassing is required. Ensure reaction is under positive Argon pressure.
Product stuck in Aqueous Amphoteric nature of product.During workup, carefully adjust pH to the isoelectric point (usually pH 6–7) before extraction.

References

  • Mechanistic Overview of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Amination of Pyridines (Buchwald-Hartwig): Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27–50.

  • Direct Coupling of Amino-Pyridines (Analogous Chemistry): Note: Validates the use of Pd(PPh3)4/K3PO4 for electron-rich/protic pyridines. Al-Rashida, M., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine."[1] Molecules, 2017 , 22(2), 269.

  • Application in Drug Discovery (Nicotinic Agonists): Esumi, T., et al. "Efficient Synthesis and Structure-Activity Relationship of Honokiol."[3] Bioorganic & Medicinal Chemistry Letters, 2004 , 14, 2621–2625.[3] (Demonstrates coupling on related phenolic/pyridine scaffolds).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-5-hydroxypyridine by Column Chromatography

Welcome to the technical support center for the purification of 2-bromo-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of this important synthetic intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them, to empower you to troubleshoot and optimize your purifications effectively.

Understanding the Molecule: Key Properties of 2-Bromo-5-hydroxypyridine

Before delving into purification strategies, a firm grasp of the physicochemical properties of 2-bromo-5-hydroxypyridine is paramount. These properties dictate its behavior on a chromatography column and are crucial for selecting the appropriate stationary and mobile phases.

PropertyValueSignificance for Chromatography
Molecular Formula C₅H₄BrNOIndicates the presence of a polar pyridine ring, a hydroxyl group, and a bromine atom.
Molecular Weight 174.00 g/mol [1]A relatively small molecule, suitable for standard chromatographic techniques.
Appearance White to off-white crystalline powder[2]The physical state of the crude material can impact the choice of loading technique (dry vs. wet).
Melting Point 138-140 °C[3]A sharp melting range for the pure compound is a good indicator of purity post-purification.
Solubility Soluble in methanol, ethanol, and acetone.[2][3] Slightly soluble in water, chloroform, and ethyl acetate.Crucial for choosing an appropriate solvent for sample loading and for the mobile phase.
Tautomerism Exists in equilibrium with its 2-pyridone tautomer.The position of this equilibrium can be solvent-dependent and may affect chromatographic behavior.[4][5]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the column chromatography of 2-bromo-5-hydroxypyridine.

Q1: What is the best stationary phase for purifying 2-bromo-5-hydroxypyridine?

A1: For most applications, silica gel (SiO₂) is the recommended stationary phase.[6][7] Its polar surface interacts well with the polar hydroxyl and pyridine functionalities of the molecule, allowing for effective separation from less polar impurities. In cases where the compound shows instability on acidic silica, neutral alumina (Al₂O₃) can be a viable alternative.[8]

Q2: What is a good starting mobile phase for the purification?

A2: A gradient of ethyl acetate in hexanes is a commonly effective eluent system for purifying 2-bromo-5-hydroxypyridine on silica gel.[7][9] A good starting point is a low percentage of ethyl acetate (e.g., 5-10%) in hexanes, with the polarity gradually increased during the elution.

Q3: How can I visualize 2-bromo-5-hydroxypyridine on a TLC plate?

A3: 2-Bromo-5-hydroxypyridine can typically be visualized on a TLC plate using a UV lamp at 254 nm , where it should appear as a dark spot against a fluorescent background.[10] For staining, a p-anisaldehyde stain followed by gentle heating can be effective, often producing a colored spot.[11][12] An iodine chamber can also be used as a general-purpose visualization method.[11]

Q4: My compound is streaking or tailing on the TLC and column. What is causing this?

A4: Peak tailing with pyridine-containing compounds on silica gel is a common issue.[13] It is often caused by the basic nitrogen of the pyridine ring interacting strongly with the acidic silanol groups on the silica surface.[13] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[13]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor Separation of Isomeric Impurities

Scenario: You observe co-elution of your desired 2-bromo-5-hydroxypyridine with a constitutional isomer (e.g., 3-bromo-5-hydroxypyridine or 2-bromo-3-hydroxypyridine).

Causality: Constitutional isomers often have very similar polarities, making them challenging to separate by standard chromatography.[14][15]

Solutions:

  • Optimize the Mobile Phase:

    • Shallow Gradient: Employ a very slow, shallow gradient of your polar solvent (e.g., a 0.5-1% increase in ethyl acetate per column volume). This can enhance the resolution between closely eluting compounds.

    • Alternative Solvent Systems: Explore different solvent systems. For example, a dichloromethane/methanol system might offer different selectivity compared to hexanes/ethyl acetate.

  • High-Performance Stationary Phase:

    • Use high-efficiency silica gel with a smaller particle size (e.g., 25-40 µm) for flash chromatography. This will provide more theoretical plates and better resolution.

  • Consider a Different Adsorbent:

    • If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina or a bonded phase (e.g., diol or cyano).

Problem 2: Compound Degradation on the Column

Scenario: You notice the appearance of new, more polar spots on your TLC analysis of the collected fractions, and your overall yield is low.

Causality: 2-Bromo-5-hydroxypyridine, while generally stable, can be susceptible to degradation on acidic surfaces. The acidic nature of standard silica gel can potentially catalyze decomposition reactions.[16]

Solutions:

  • Deactivate the Silica Gel:

    • Before packing the column, you can slurry the silica gel in the mobile phase containing 1% triethylamine. This will neutralize the acidic sites.

  • Switch to a Neutral Stationary Phase:

    • Use neutral alumina as the stationary phase, which is less acidic than silica gel.[8]

  • Work Quickly:

    • Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can sometimes reduce the contact time with the stationary phase and limit degradation.

Problem 3: The Compound Won't Elute from the Column

Scenario: Even with a high concentration of polar solvent (e.g., 100% ethyl acetate), your compound remains at the top of the column.

Causality: The compound is interacting too strongly with the stationary phase. This can happen if the crude material is highly polar due to impurities or if the chosen mobile phase system is not polar enough.

Solutions:

  • Increase Mobile Phase Polarity:

    • Add a stronger polar solvent to your mobile phase. A gradient with methanol in dichloromethane or ethyl acetate is a good next step. Start with a small percentage of methanol (1-2%) and gradually increase it.

  • Check Solubility:

    • Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column, it will not move.

  • Dry Loading with an Inert Support:

    • If you wet-loaded the sample in a strong solvent, it might have crashed out upon meeting the less polar mobile phase on the column. Try dry loading by adsorbing your crude material onto a small amount of silica gel or Celite before adding it to the column.[7]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography on Silica Gel

This protocol is a good starting point for the purification of 2-bromo-5-hydroxypyridine.

1. Preparation of the Column: a. Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexanes). c. Pack the column by carefully pouring the slurry and allowing the solvent to drain. Ensure the silica bed is compact and level.

2. Sample Loading: a. Wet Loading: Dissolve the crude 2-bromo-5-hydroxypyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully apply the solution to the top of the silica bed. b. Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution: a. Begin eluting with the initial non-polar mobile phase. b. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate in hexanes. c. Collect fractions and monitor the elution by TLC.

4. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-bromo-5-hydroxypyridine.

Protocol 2: TLC Analysis for Method Development

Before running a column, it is essential to develop a suitable solvent system using TLC.

1. Spotting the Plate: a. Dissolve a small amount of your crude material in a suitable solvent. b. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

2. Developing the Plate: a. Place the TLC plate in a developing chamber containing your chosen mobile phase. b. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

3. Visualization and Analysis: a. Remove the plate and mark the solvent front. b. Visualize the spots under a UV lamp and/or by staining. c. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4, with good separation from impurities.

Visualizing the Workflow

Chromatography Workflow Diagram

ChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 2-Bromo-5-hydroxypyridine Evaporate->Pure

Caption: A typical workflow for the purification of 2-bromo-5-hydroxypyridine by column chromatography.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_solutions Potential Solutions cluster_actions Corrective Actions Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep Degradation Degradation Problem->Degradation NoElution No Elution Problem->NoElution ShallowGrad Use Shallow Gradient PoorSep->ShallowGrad AltSolvent Try Alternative Solvents PoorSep->AltSolvent Deactivate Deactivate Silica Degradation->Deactivate NeutralPhase Use Neutral Alumina Degradation->NeutralPhase StrongerEluent Increase Eluent Strength NoElution->StrongerEluent

Caption: A decision-making diagram for troubleshooting common column chromatography issues.

References

  • Vertex AI Search. (n.d.). 2-Hydroxy-5-bromopyridine: Synthesis, Properties, and Applications.
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • ChemicalBook. (n.d.). 2-Bromo-5-hydroxypyridine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine.
  • TCI Chemicals. (n.d.). 2-Bromo-5-hydroxypyridine.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • PubMed. (2020, February 3). Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals of Leaning Pillar[9]arene. Retrieved February 7, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • MilliporeSigma. (n.d.). TLC Visualization Methods.
  • PubMed. (2010, February 12). Chromatographic peak deconvolution of constitutional isomers by multiple-reaction-monitoring mass spectrometry.
  • Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate. YouTube.
  • SGT Life Sciences. (n.d.). 3-Bromo-5-Hydroxypyridine Exporters Suppliers & Manufacturers.
  • WuXi Biology. (n.d.). How about Tautomers?.
  • Wikipedia. (n.d.). 2-Pyridone.

Sources

Optimization

Technical Support Center: Recrystallization of 2-Bromo-5-hydroxypyridine

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-bromo-5-hydroxypyridine. It is intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-bromo-5-hydroxypyridine. It is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this important synthetic intermediate.

Introduction to Recrystallization of 2-Bromo-5-hydroxypyridine

2-Bromo-5-hydroxypyridine is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its purification via recrystallization is a critical step to ensure the quality and purity of the final product. The presence of both a hydroxyl group and a bromine atom on the pyridine ring imparts specific solubility characteristics that must be carefully considered for successful crystallization. This guide will address common issues encountered during this process and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of 2-bromo-5-hydroxypyridine?

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[3] The process involves dissolving the impure 2-bromo-5-hydroxypyridine in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[4]

Q2: What are the ideal properties of a solvent for recrystallizing 2-bromo-5-hydroxypyridine?

An ideal solvent for this purpose should:

  • Exhibit high solubility for 2-bromo-5-hydroxypyridine at elevated temperatures and low solubility at room temperature or below.[3]

  • Not react chemically with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point lower than the melting point of 2-bromo-5-hydroxypyridine (approximately 130-142°C) to prevent the compound from "oiling out".[5][6]

  • Dissolve impurities readily, even at low temperatures, or not dissolve them at all.

Q3: Which solvents are recommended for the recrystallization of 2-bromo-5-hydroxypyridine?

Based on its chemical structure (containing a polar hydroxyl group and a halogen), polar solvents are generally suitable. 2-Hydroxy-5-bromopyridine is known to be soluble in ethanol and acetone , and slightly soluble in water .[1][7] Therefore, good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, or acetone.

  • Solvent Pairs: An ethanol/water or acetone/water mixture can be effective. In a solvent pair system, the compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent).

Q4: What are the likely impurities in crude 2-bromo-5-hydroxypyridine?

Impurities can originate from the synthetic route. Common starting materials for the synthesis of 2-bromo-5-hydroxypyridine include 2-aminopyridine and pyridine-2-one.[1] Therefore, potential impurities could be:

  • Unreacted starting materials.

  • Over-brominated species (e.g., dibrominated hydroxypyridines).

  • Byproducts from side reactions.

  • Residual solvents from the preceding synthetic steps.

Troubleshooting Guide

The following table outlines common problems encountered during the recrystallization of 2-bromo-5-hydroxypyridine, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was added).- The cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the solute.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure 2-bromo-5-hydroxypyridine.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound (approx. 130-142°C).- The concentration of the solute is too high.- The presence of significant impurities is depressing the melting point.- Select a solvent with a lower boiling point.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.- If using a solvent pair, add more of the "good" solvent to increase solubility and prevent premature precipitation.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals were washed with a solvent at room temperature, causing them to redissolve.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution has cooled sufficiently and crystal formation has ceased before filtration.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
The purified crystals are colored. - The presence of colored impurities that co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
The melting point of the purified crystals is still low or broad. - Incomplete removal of impurities.- The presence of solvent trapped within the crystals.- Perform a second recrystallization, potentially with a different solvent system.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocol: Recrystallization of 2-Bromo-5-hydroxypyridine from Ethanol/Water

This protocol provides a general guideline for the recrystallization of 2-bromo-5-hydroxypyridine using an ethanol/water solvent pair. The exact volumes will depend on the amount of crude material.

Materials:

  • Crude 2-bromo-5-hydroxypyridine

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude 2-bromo-5-hydroxypyridine in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid. Stir and heat the mixture gently on a hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot ethanol and perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude 2-Bromo-5-hydroxypyridine dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insolubles are present) dissolve->hot_filtration Insoluble Impurities? charcoal Add Activated Charcoal (if colored) dissolve->charcoal Colored Impurities? cool Slow Cooling hot_filtration->cool charcoal->hot_filtration ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: A workflow diagram illustrating the key stages of recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during recrystallization.

Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? scratch_flask Scratch flask / Add seed crystal no_crystals->scratch_flask Nucleation issue? check_bp Solvent BP > Compound MP? oiling_out->check_bp check_mother_liquor Concentrate mother liquor? low_yield->check_mother_liquor check_wash Washing with cold solvent? low_yield->check_wash change_solvent Use lower boiling solvent check_bp->change_solvent Yes add_good_solvent Reheat and add more 'good' solvent check_bp->add_good_solvent No recool Re-cool mother liquor check_mother_liquor->recool Yes use_ice_cold Ensure wash solvent is ice-cold check_wash->use_ice_cold No

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Vassar College. Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • RSC Publishing. Polymorphism and metal-induced structural transformation in 5,5′-bis(4-pyridyl)(2,2′-bispyrimidine) adlayers on Au(111). [Link]

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • Organic Syntheses. 2-bromopyridine. [Link]

  • Khan Academy. Bromination of Phenols. [Link]

  • European Patent Office. CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. [Link]

  • Google Patents. US4291165A - Process for making 2-bromopyridine.
  • Google Patents. CN103408404A - Process for synthesizing p-bromophenol.
  • Scribd. Recrystallization Procedure Guide. [Link]

  • The Hive. recrystallization of P2NP, issues.... [Link]

  • YouTube. Recrystallization - Organic Chemistry Lab Technique. [Link]

  • Cora@UCC. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • PubChem. 2-Bromo-5-hydroxypentanal. [Link]

  • RSC Publishing. Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[5]. [Link]

  • PubChem. Ethyl bromoacetate. [Link]

  • ResearchGate. 2-Bromo-5-methylpyridine. [Link]

  • Fisher Scientific. 2-Bromo-5-hydroxypyridine, 95%. [Link]

  • Google Patents.
  • PubChem. Ethyl 2-(5-bromopyridin-2-yl)acetate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-5-hydroxypyridine

Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and impu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic methodologies. Our goal is to equip you with the knowledge to identify, mitigate, and eliminate common impurities, ensuring the successful synthesis of high-purity 2-Bromo-5-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Bromo-5-hydroxypyridine?

A1: There are several established methods for synthesizing 2-Bromo-5-hydroxypyridine. The choice of route often depends on the available starting materials and scalability requirements. The most common approaches include:

  • Direct Bromination of 5-Hydroxypyridine (or its tautomer, Pyridin-2-one): This is a straightforward method involving the electrophilic substitution of 5-hydroxypyridine using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.[1]

  • Diazotization of 2-Amino-5-hydroxypyridine: This involves converting the amino group of 2-amino-5-hydroxypyridine into a diazonium salt, which is then displaced by a bromide ion. This method is a variation of the Sandmeyer reaction.

  • Hydrolysis of 2-Amino-5-bromopyridine: This two-step process begins with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by hydrolysis of the amino group to a hydroxyl group.[1]

Q2: My final product shows a lower melting point and broad NMR peaks. What could be the issue?

A2: A lower-than-expected melting point and broadened peaks in the Nuclear Magnetic Resonance (NMR) spectrum are classic indicators of impurities in your final product. The presence of unreacted starting materials, over-brominated side products, or isomeric impurities can disrupt the crystal lattice of your compound, leading to a depressed and broader melting range. Similarly, these impurities will contribute their own signals to the NMR spectrum, resulting in a more complex and less defined spectral output. For purification, techniques like recrystallization or column chromatography are often effective.[2][3]

Q3: What are the key analytical techniques to assess the purity of 2-Bromo-5-hydroxypyridine?

A3: A multi-pronged analytical approach is recommended to ensure the purity of your synthesized 2-Bromo-5-hydroxypyridine. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, offering high resolution and sensitivity for separating the main component from structurally similar impurities.[4][5]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for 2-Bromo-5-hydroxypyridine to enhance its volatility.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity and identify unknown impurities.[4]

  • Mass Spectrometry (MS), often coupled with LC or GC (LC-MS, GC-MS): Used to determine the molecular weight of the main product and any impurities, which is crucial for their identification.[6][7]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative purity assessment and for monitoring the progress of a reaction.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 2-Bromo-5-hydroxypyridine, categorized by the synthetic route.

Route 1: Direct Bromination of 5-Hydroxypyridine

The direct bromination of 5-hydroxypyridine is an attractive route due to its simplicity. However, controlling the selectivity of the bromination can be challenging.

Problem 1: My final product is contaminated with a significant amount of a di-brominated species.

  • Plausible Cause: The primary challenge in the bromination of hydroxyaromatic compounds is preventing over-bromination.[8][9] The hydroxyl group is an activating group, making the pyridine ring susceptible to further electrophilic substitution. Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di- and poly-brominated impurities.

  • Troubleshooting Steps:

    • Molar Ratio Adjustment: Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). A molar ratio of less than 1:1 of brominating agent to 5-hydroxypyridine is recommended to minimize the formation of di-brominated byproducts.[8][9]

    • Reaction Temperature Control: Perform the reaction at a lower temperature to increase selectivity and reduce the rate of the second bromination.

    • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration of the electrophile in the reaction mixture.

  • Purification Strategy: If di-brominated impurities are formed, they can often be removed by column chromatography on silica gel or by careful recrystallization.[2] The difference in polarity between the mono- and di-brominated compounds allows for their separation.

Problem 2: The reaction is sluggish and results in a low yield of the desired product.

  • Plausible Cause: Incomplete reaction can be due to insufficient activation of the brominating agent, poor solubility of the starting material, or deactivation of the catalyst.

  • Troubleshooting Steps:

    • Choice of Solvent: Use a polar solvent such as acetic acid or acetonitrile to improve the solubility of the starting material and facilitate the reaction.[8]

    • Catalyst: The presence of an acid catalyst, such as hydrochloric acid, can enhance the rate of bromination.[1]

    • Reaction Time and Temperature: Gradually increase the reaction temperature or extend the reaction time while monitoring the progress by TLC or HPLC to ensure the reaction goes to completion.

Route 2: Synthesis from 2-Aminopyridine Derivatives

This route can be effective but is susceptible to impurities from side reactions, particularly during the bromination and diazotization steps.

Problem 3: During the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, I observe a major byproduct that is difficult to separate.

  • Plausible Cause: A common and significant byproduct in the bromination of 2-aminopyridine is 2-amino-3,5-dibromopyridine.[10] The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution at multiple positions.

  • Troubleshooting Steps:

    • Protecting Group Strategy: To improve selectivity, the amino group can be acylated (e.g., with acetic anhydride) before bromination. The resulting acetamido group is less activating, which favors mono-bromination at the 5-position. The protecting group is then removed by hydrolysis to yield 2-amino-5-bromopyridine.[11]

    • Milder Brominating Agent: Consider using a milder brominating agent or a different solvent system to enhance selectivity. For example, using N-bromosuccinimide (NBS) in acetone can provide better control over the reaction.[10]

  • Purification Strategy: If the di-brominated impurity is formed, careful recrystallization from a suitable solvent like benzene can be used to purify the desired 2-amino-5-bromopyridine.[12]

Problem 4: The diazotization of 2-amino-5-hydroxypyridine gives a low yield of 2-Bromo-5-hydroxypyridine and forms a significant amount of a pyridone byproduct.

  • Plausible Cause: Diazonium salts of pyridines can be unstable and may react with water to form the corresponding pyridone (in this case, 5-hydroxy-2-pyridone), especially if the bromide ion concentration is not sufficiently high or if the temperature is not well-controlled.[13]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization and bromide displacement steps to minimize the decomposition of the diazonium salt.[14]

    • High Bromide Concentration: Use a high concentration of hydrobromic acid to ensure an excess of bromide ions is available to react with the diazonium salt, outcompeting the reaction with water.[13][14]

    • Careful Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to prevent a localized increase in temperature and concentration, which can lead to side reactions.[14]

Summary of Common Impurities and Analytical Methods

Impurity Potential Source Recommended Analytical Method(s)
5-HydroxypyridineUnreacted starting material in direct brominationHPLC, GC-MS, TLC
2-Amino-5-hydroxypyridineUnreacted starting material in diazotizationHPLC, LC-MS
2-Amino-5-bromopyridineUnreacted intermediate in hydrolysis routeHPLC, LC-MS
Di- and Poly-brominated SpeciesOver-bromination of 5-hydroxypyridine or 2-aminopyridineHPLC, LC-MS, NMR[10]
5-Hydroxy-2-pyridoneSide reaction during diazotizationHPLC, LC-MS[13]
Isomeric ImpuritiesNon-selective reactions on disubstituted pyridinesHPLC, GC, NMR

Experimental Workflows and Diagrams

Workflow for Troubleshooting Impurity Formation

G cluster_0 Impurity Detected cluster_1 Identification cluster_2 Mitigation Strategy cluster_3 Verification start Impurity Detected in Final Product (e.g., by HPLC, NMR) identify Identify Impurity Structure (LC-MS, NMR) start->identify determine_source Determine Potential Source (Starting Material, Side Product, etc.) identify->determine_source modify_reaction Modify Reaction Conditions (Temp, Stoichiometry, Catalyst) determine_source->modify_reaction If process-related purification Optimize Purification (Recrystallization, Chromatography) determine_source->purification If separable analyze_product Re-analyze Purified Product modify_reaction->analyze_product purification->analyze_product pass Purity Meets Specification analyze_product->pass Yes fail Purity Still Unacceptable analyze_product->fail No fail->identify Re-evaluate

Caption: A systematic workflow for identifying, mitigating, and verifying the removal of impurities.

Synthetic Pathways and Key Impurity Formation

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: From 2-Aminopyridine A1 5-Hydroxypyridine P1 2-Bromo-5-hydroxypyridine A1->P1 Br₂ or NBS I1 Di-bromo-5-hydroxypyridine A1->I1 Excess Br₂ B1 2-Aminopyridine B2 2-Amino-5-bromopyridine B1->B2 Bromination I2 2-Amino-3,5-dibromopyridine B1->I2 Over-bromination P2 2-Bromo-5-hydroxypyridine B2->P2 Hydrolysis

Caption: Common synthetic routes to 2-Bromo-5-hydroxypyridine and major associated byproducts.

References

  • Vertex AI Search. (n.d.).
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Google Patents. (n.d.). WO2005023738A1 - Bromination of hydroxyaromatic compounds.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved February 7, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US7053251B2 - Bromination of hydroxyaromatic compounds.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved February 7, 2026, from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved February 7, 2026, from [Link]

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Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-5-hydroxypyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the Suzuki-Miyaura cross-coupling reaction, specifically addressing the unique challenges presented by the 2-bromo-5-hydroxypyridine substrate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The Challenge: Understanding the Substrate

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the substrates, catalyst, ligand, and conditions.[1][2] 2-Bromo-5-hydroxypyridine presents a distinct set of challenges that can lead to low yields, catalyst inhibition, or complete reaction failure if not properly addressed.

  • Coordinating Heterocycle: The pyridine nitrogen lone pair can coordinate to the palladium catalyst. In the 2-position, this chelation can sometimes stabilize catalytic intermediates but can also hinder the crucial reductive elimination step or lead to catalyst deactivation. This is a known challenge in coupling reactions involving 2-substituted pyridines.[3]

  • Acidic Hydroxyl Group: The phenolic proton is acidic and can react with the basic conditions required for the Suzuki coupling.[4][5] This can neutralize the base, interfere with the boronic acid, or interact with the palladium catalyst, complicating the reaction pathway.

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition step—often the rate-determining step in the catalytic cycle.[6] However, the interplay of this electronic nature with the other functional groups requires careful selection of the catalytic system.

This guide will walk you through these challenges with practical, evidence-based solutions.

The Suzuki-Miyaura Catalytic Cycle: A Quick Review

To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The base plays a crucial role in activating the organoboron species for the transmetalation step.[4][5]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_products Products Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(R)L_n OA_Complex->TM_Complex Transmetalation (R-B(OR')2 + Base) TM_Complex->Pd0 Reductive Elimination (Ar-R) Product Coupled Product (Ar-R) TM_Complex->Product ArX 2-Bromo-5-hydroxypyridine (Ar-X) ArX->OA_Complex RBOH Organoboron Reagent (R-B(OR')2) RBOH->TM_Complex Base Base Base->TM_Complex Troubleshooting_Workflow Start Low / No Yield with 2-Bromo-5-hydroxypyridine Check_Inert Problem: Catalyst Inactivation Action: Ensure rigorous inert atmosphere (degas solvents, Ar/N2 purge) Start->Check_Inert Check_Reagents Problem: Reagent Quality Action: Check activity of Pd source, use fresh boronic acid, dry base Start->Check_Reagents Low_Yield Issue: Inefficient Coupling Start->Low_Yield If basic checks pass Protect_OH Strategy A: Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) Run Suzuki under standard conditions Low_Yield->Protect_OH High Priority Unprotected Strategy B: Unprotected Coupling Action: Use stronger base (K3PO4, 3-4 eq.) and robust ligand (e.g., XPhos) Low_Yield->Unprotected Alternative Side_Reactions Issue: Side Reactions Observed Low_Yield->Side_Reactions If byproducts are seen Homocoupling Problem: Homocoupling (R-R) Action: Rigorous O2 exclusion, use boronate ester Side_Reactions->Homocoupling Decomposition Problem: Pd Black Formation Action: Lower temp, use robust ligand, optimize Pd:Ligand ratio Side_Reactions->Decomposition

Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.

Recommended Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Protection of 2-Bromo-5-hydroxypyridine as a TBDMS Ether

This is the recommended first step for achieving a robust and reproducible Suzuki coupling.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxypyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagents: Add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the protected 2-bromo-5-(tert-butyldimethylsilyloxy)pyridine.

Protocol 2: Optimized Suzuki Coupling with Protected Substrate
  • Setup: In an oven-dried Schlenk flask, combine the protected silyl ether (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst/Ligand: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 1-2 mol% with XPhos, 2-4 mol%).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and backfilling with Argon or Nitrogen at least three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe. The total volume should be sufficient to make the reaction concentration approximately 0.1 M.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the TBDMS Ether
  • Setup: Dissolve the purified, silyl-protected product from Protocol 2 in anhydrous tetrahydrofuran (THF).

  • Reagent: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.) dropwise at 0 °C.

  • Reaction: Stir at 0 °C or allow to warm to room temperature, monitoring by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography to yield the final hydroxylated biaryl product. For alternative deprotection methods, HF-pyridine or acidic conditions can be used, but require careful optimization to avoid decomposition of acid/base-sensitive products. [9][10][11][12]

Data Summary: Condition Screening Guide

The choice of catalyst, ligand, base, and solvent is crucial. The table below summarizes common starting points for challenging Suzuki couplings based on literature precedent for similar substrates. [13]

Parameter Recommended Options Rationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Common, effective Pd(0) and Pd(II) sources. Require a separate ligand.
XPhos Pd G3/G4 Air-stable pre-catalysts. Highly active and recommended for difficult couplings.
Ligand Buchwald Ligands: XPhos, SPhos Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. The top choice for heteroaryl couplings.
Triphenylphosphine (PPh₃) A standard, less active ligand. Can be effective for simpler couplings but often fails with 2-bromopyridines.
Base K₃PO₄ (Potassium Phosphate) A strong, non-nucleophilic base. Often the best choice for reactions involving free hydroxyl groups or less reactive partners.
K₂CO₃ (Potassium Carbonate) A standard, milder base. Effective for many couplings, especially with protected substrates. Requires water for good solubility/activity.
Solvent Dioxane/Water (4:1 to 10:1) The most common and reliable solvent system. Water is crucial for dissolving the base.
Toluene/Water, THF/Water Good alternatives to dioxane.

| | DMF, NMP | Polar aprotic solvents. Can sometimes improve results for very difficult substrates but may increase side reactions. Use with caution. |

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 52.
  • Singleton, D. G., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Li, C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3948-3954.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Zhou, X., et al. (2024). Hydrogen Fluoride Imidazole: A Simple, Efficient, Mild, and Cost-Effective Silyl-Ether Deprotection Reagent. The Journal of Organic Chemistry.
  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters.
  • NIH. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Synfacts. (2011).
  • NIH. (n.d.).
  • NIH. (n.d.).
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • RSC Publishing. (2019).
  • ResearchGate. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • NIH. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.
  • MDPI. (n.d.).
  • MDPI. (2022).
  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • White Rose Research Online. (n.d.).
  • NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros.
  • RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

Sources

Troubleshooting

Preventing self-coupling in 2-Bromo-5-hydroxypyridine reactions

Technical Support Center: 2-Bromo-5-hydroxypyridine Reactions A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Self-Coupling Welcome to the technical support center for palladium-cata...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-hydroxypyridine Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Self-Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-5-hydroxypyridine. This guide, designed for experienced chemists, provides in-depth troubleshooting advice and optimized protocols to mitigate the common and often frustrating issue of self-coupling (homo-coupling), leading to the formation of 5,5'-dihydroxy-2,2'-bipyridine.

Frequently Asked Questions (FAQs): General Principles

Q1: What is self-coupling in the context of 2-bromo-5-hydroxypyridine, and why is it a significant problem?

A1: Self-coupling is a side reaction where two molecules of the starting aryl halide (2-bromo-5-hydroxypyridine) react with each other to form a symmetrical biaryl. This occurs in parallel with the desired cross-coupling reaction, consuming the starting material and generating an impurity that can be difficult to separate from the desired product. The pyridine nitrogen and the hydroxyl group in 2-bromo-5-hydroxypyridine can influence the electronic properties of the molecule and coordinate to the palladium catalyst, sometimes favoring pathways that lead to this unwanted dimerization.

Q2: What are the primary mechanistic drivers for self-coupling in palladium-catalyzed reactions?

A2: Self-coupling can arise from several mechanistic pathways. A common route involves the presence of Pd(II) species which can facilitate the coupling of two organometallic nucleophiles (like boronic acids in Suzuki reactions).[1][2] Another pathway involves two transmetalated palladium-aryl complexes undergoing a disproportionation or a reductive elimination. The key is that conditions allowing for the accumulation of reactive palladium intermediates or the premature decomposition of the catalyst can increase the likelihood of these side reactions.[3] Rigorous exclusion of oxygen is critical, as its presence can promote the dimerization of organoboron reagents.[4]

Q3: My reaction is showing significant amounts of the 5,5'-dihydroxy-2,2'-bipyridine byproduct. What are the first general parameters I should check?

A3: Before diving into specific reaction-based troubleshooting, always verify the following fundamentals:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). Multiple vacuum/backfill cycles are essential to remove oxygen, which is known to promote the homo-coupling of boronic acids.[4]

  • Solvent Purity & Degassing: Use high-purity, anhydrous solvents. Thoroughly degas all solvents and liquid reagents via sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Reagent Quality: Use fresh, high-quality palladium catalysts, ligands, and bases. Older or improperly stored reagents can contain impurities or have degraded, leading to poor catalytic activity and increased side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is also prone to self-coupling.

Q4: I'm observing significant self-coupling in my Suzuki reaction. How do my choice of catalyst and ligand impact this?

A4: The catalyst and ligand system is the most critical factor. The goal is to select a system where the rate of reductive elimination to form the desired cross-coupled product is much faster than any competing self-coupling pathway.

  • Expertise & Experience: For electron-rich substrates like 2-bromo-5-hydroxypyridine, oxidative addition can be slow. To accelerate this step, use electron-rich ligands.[1][5] Furthermore, bulky ligands promote the final reductive elimination step, which is crucial for releasing the desired product from the palladium center and preventing side reactions.[1][5][6]

  • Recommendation: Switch from less bulky ligands like PPh₃ to modern, sterically hindered, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[6][7] They stabilize the Pd(0) state and promote the desired catalytic cycle.[1][8]

Q5: Can the choice of base and solvent system minimize the formation of 5,5'-dihydroxy-2,2'-bipyridine?

A5: Absolutely. The base activates the boronic acid for transmetalation, but an improper choice can lead to catalyst degradation or side reactions.[9][10]

  • Expertise & Experience: The hydroxyl group on your pyridine makes it slightly acidic. Strong bases like NaOtBu could potentially deprotonate it, altering its electronic properties or causing solubility issues. Mild inorganic bases are often preferred.

  • Recommendation: Use a milder base like K₃PO₄ or K₂CO₃.[11] These are effective at promoting the catalytic cycle without being overly aggressive. For the solvent, a mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is standard for Suzuki reactions and generally works well.[1][11]

Q6: Should I protect the hydroxyl group on 2-bromo-5-hydroxypyridine?

A6: This is a crucial strategic decision. Labile protons, such as those in alcohols and amines, can sometimes interfere with Suzuki coupling reactions.[11]

  • Trustworthiness: Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can prevent potential complications like catalyst inhibition or unwanted side reactions involving the -OH group. This adds steps to your synthesis but can result in a cleaner, more reliable coupling reaction.

  • Recommendation: If you continue to see issues after optimizing other parameters, perform a trial reaction with a protected version of your substrate, such as 2-bromo-5-methoxypyridine. This will definitively tell you if the free hydroxyl group is the root cause of the problem.

Optimized Conditions Table for Suzuki Coupling
ParameterStandard ConditionOptimized for Suppressing Self-CouplingRationale
Pd Catalyst Pd(PPh₃)₄Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂Precatalysts allow for the controlled in-situ generation of the active Pd(0) species.[7][12]
Ligand PPh₃SPhos, XPhos, or RuPhos (1.5-2.5 mol %)Bulky, electron-rich ligands accelerate reductive elimination, outcompeting self-coupling.[1][5][6]
Base NaOtBu, Cs₂CO₃K₃PO₄ (2-3 equivalents)Milder base, less likely to cause catalyst degradation or side reactions with the hydroxyl group.[11]
Solvent Toluene or DioxaneDegassed Toluene/H₂O (10:1) or Dioxane/H₂O (4:1)Standard Suzuki conditions, but rigorous degassing is key to removing oxygen.[4]
Temperature 80-110 °C60-80 °CLowering the temperature can sometimes disfavor side reactions relative to the desired coupling.
Addition Order All at oncePre-heat catalyst, ligand, base, and aryl halide before adding the boronic acid.[4]This ensures the active catalyst is formed and ready for the cross-coupling partner, minimizing chances for boronic acid homo-coupling.

Troubleshooting Workflow Diagram

This decision tree can guide your troubleshooting process when encountering self-coupling.

G start Problem: Significant Self-Coupling (>10%) check_basics Step 1: Verify Basics start->check_basics Start Here change_ligand Step 2: Optimize Ligand check_basics->change_ligand Basics OK (Inert atmosphere, pure reagents) success Success: Self-Coupling Minimized check_basics->success Problem Solved change_base Step 3: Change Base change_ligand->change_base Self-coupling persists change_ligand->success Problem Solved change_temp Step 4: Adjust Temperature change_base->change_temp Self-coupling persists change_base->success Problem Solved protect_oh Step 5: Protect Hydroxyl Group change_temp->protect_oh Self-coupling persists change_temp->success Problem Solved protect_oh->success Problem Solved

Caption: A step-by-step troubleshooting workflow for addressing self-coupling issues.

Troubleshooting Guide: Other Cross-Coupling Reactions

Q7: I'm attempting a Buchwald-Hartwig amination with 2-bromo-5-hydroxypyridine and seeing biaryl formation. What should I do?

A7: While less common than in Suzuki reactions, self-coupling can occur. The principles are similar: accelerate the desired C-N bond formation.

  • Expertise & Experience: The Buchwald-Hartwig reaction has evolved through generations of catalysts.[13] Modern systems are highly efficient. Ensure you are using a state-of-the-art catalyst system. The general reactivity order for the aryl halide is often Ar-Br > Ar-Cl > Ar-I.[14]

  • Recommendation: Use a G3 or G4 Buchwald precatalyst with a bulky biaryl phosphine ligand (e.g., BrettPhos). Use a strong, non-nucleophilic base like LiHMDS or NaOtBu. The reaction mechanism involves oxidative addition followed by amine coordination and reductive elimination; optimizing this cycle is key.[15][16]

Q8: In my Sonogashira coupling, I'm getting the bipyridine byproduct along with the Glaser coupling of my alkyne. How can I improve selectivity?

A8: The Sonogashira reaction involves two catalytic cycles (one for palladium, one for copper), making it sensitive to conditions.

  • Expertise & Experience: Alkyne homo-coupling (Glaser coupling) is a classic side reaction, often promoted by oxygen and excess copper catalyst. The self-coupling of the aryl bromide is typically a result of a slow or inefficient palladium cycle. For aryl bromides, the oxidative addition step can be rate-limiting and may require higher temperatures.[17]

  • Recommendation:

    • Rigorous Degassing: This is non-negotiable to prevent Glaser coupling.

    • Minimize Copper: Reduce the amount of the copper(I) co-catalyst (e.g., CuI) to the minimum required (1-5 mol %).

    • Ligand Choice: If using PPh₃, consider switching to a more electron-rich and bulky ligand like cataCXium® A or dppf, which can facilitate the oxidative addition for the aryl bromide.[17]

    • Solvent/Base System: An amine base like Et₃N or DIPA often serves as both the base and part of the solvent system, which is generally effective.[18]

Catalytic Cycle and Point of Self-Coupling

The following diagram illustrates a simplified Suzuki catalytic cycle and highlights where the undesired self-coupling pathway can diverge.

Suzuki_Cycle cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Self-Coupling Pathway Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Trans Transmetalation (R-B(OR)₂) PdII->Trans Homo Self-Coupling (Ar-B(OR)₂ or another L₂Pd(II)(Ar)(X)) PdII->Homo PdII_R L₂Pd(II)(Ar)(R) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product SideProduct Ar-Ar Homo->SideProduct

Caption: Simplified Suzuki cycle showing the desired path versus the self-coupling side reaction.

References

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health (NIH). Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit r/Chempros. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (NIH). Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]

  • Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Electrostatically-directed Pd-catalysis in combination with C–H activation: site-selective coupling of remote chlorides with fluoroarenes and fluoroheteroarenes. Chemical Science (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit r/Chempros. Available at: [Link]

  • Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Available at: [Link]

Sources

Optimization

Managing the reactivity of the hydroxyl group during coupling reactions

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: OH-REACT-2026 Welcome to the Hydroxyl Reactivity Support Center. You are likely here because the hydroxyl group (-OH) in your molecule is behaving unpred...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: OH-REACT-2026

Welcome to the Hydroxyl Reactivity Support Center. You are likely here because the hydroxyl group (-OH) in your molecule is behaving unpredictably—either reacting when it shouldn't (side reactions) or refusing to react when it should (steric/electronic deactivation).

This guide is structured as a Tier 3 Troubleshooting Manual. We do not provide generic textbook definitions; we provide causality-based solutions for complex coupling scenarios.

Module 1: The Triage Desk (General Chemoselectivity)

User Issue: "I'm trying to form an amide bond, but I'm getting significant ester formation from a free hydroxyl group on the same molecule."

Root Cause Analysis

This is a classic nucleophilicity vs. basicity conflict. While primary amines are generally more nucleophilic than alcohols, the specific coupling conditions (pH, catalyst, activation agent) can skew the kinetics.

  • The Mechanism: Carbodiimides (EDC/DCC) activate carboxylic acids to O-acylisoureas. If the amine is slow (sterically hindered) or protonated, the hydroxyl group can attack this intermediate, forming an ester.

  • The Fix: You must manipulate the protonation state and the active ester species.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
pH Control Adjust to pH 8.0–9.0Ensures the amine is deprotonated (free base) and highly nucleophilic, while the alcohol remains protonated (neutral).
Additive Add HOBt or HOAtConverts the O-acylisourea to a less reactive but more selective active ester, minimizing background reaction with alcohols.
Reagent Switch to HATU/HBTUUronium salts are kinetically faster with amines than alcohols compared to carbodiimides.
Visualizing the Competitive Pathway

Chemoselectivity Acid Carboxylic Acid Activated Activated Ester (O-Acylisourea) Acid->Activated EDC/DCC Amide Amide Bond (Desired) Activated->Amide Fast (pH > 8) Ester Ester Bond (Undesired) Activated->Ester Slow (unless catalyzed) Amine Amine (-NH2) (Kinetic Product) Amine->Amide Alcohol Alcohol (-OH) (Thermodynamic/Side Product) Alcohol->Ester

Figure 1: Kinetic competition between amine and hydroxyl nucleophiles during activation.

Module 2: Hardware Support (Protection Group Dynamics)

User Issue: "My TBDMS (tert-butyldimethylsilyl) ether is falling off during my reaction, or conversely, it refuses to deprotect with TBAF."

System Diagnostics

Silyl ethers are not a monolith; their stability is a function of the steric bulk around the silicon atom. The stability order is: TMS < TES < TBS (TBDMS) < TBDPS < TIPS

FAQ: Deprotection Failures

Q: Why is TBAF destroying my carbamate/ester groups during silyl deprotection? A: Commercial TBAF (Tetra-n-butylammonium fluoride) is basic due to the presence of hydroxide ions or bifluoride impurities. The fluoride ion is a strong base in non-protic solvents.

  • The Fix: Buffer the reaction. Add Acetic Acid (1:1 molar ratio with TBAF) . This generates a buffered system that maintains fluoride nucleophilicity but kills the basicity, preserving base-sensitive groups like Fmoc or esters [1][4].

Q: My TBDMS group is stable to acid, but the literature says it shouldn't be. Why? A: "Acid stability" is relative. TBDMS is stable to dilute acid but will hydrolyze in strong Lewis acids. If it's too stable, you likely have a local hydrophobic pocket preventing the reagent from reaching the silicon center.

  • The Fix: Switch from TBAF to HF-Pyridine or TAS-F . HF-Pyridine is acidic and less sterically demanding than the tetrabutylammonium cation [4].

Silyl Stability Matrix
Protecting GroupAcid StabilityBase StabilityDeprotection Reagent of Choice
TMS (Trimethylsilyl)Very LowLowK2CO3 / MeOH
TES (Triethylsilyl)LowModerateAcOH / THF / H2O
TBS/TBDMS ModerateHighTBAF (Buffered) or HF-Py
TBDPS (Diphenyl)HighVery HighTBAF (Requires longer time)
TIPS (Triisopropyl)Very HighVery HighHF-Pyridine (Heat often required)

Module 3: The "Software" Update (Mitsunobu Reaction)

User Issue: "I am trying to invert a secondary alcohol using Mitsunobu conditions, but I get no product or a 'dead' betaine precipitate."

The pKa Limit (The "Bug")

The Mitsunobu reaction relies on the protonation of the betaine intermediate by the nucleophile (acid). If your nucleophile is not acidic enough, the cycle halts.

  • Rule of Thumb: The pKa of the nucleophile must be < 11 (ideally) or < 13 (maximum) for standard DEAD/PPh3 conditions [6].

  • The Failure: Aliphatic alcohols (pKa ~16-18) cannot protonate the betaine. They cannot serve as the nucleophile (donor), only the electrophile (acceptor).

Step-by-Step Protocol: The "pKa Hack"

If you must couple a weak nucleophile (high pKa), you have two options:

Option A: The Standard (For pKa < 11) [1]

  • Prepare: Dissolve Alcohol (1.0 eq), Nucleophile (1.2 eq), and PPh3 (1.5 eq) in dry THF.

  • Cool: Chill to 0°C.

  • Inject: Add DEAD or DIAD (1.5 eq) dropwise. Crucial: Exothermic.

  • Monitor: Run TLC. If a hydrazine byproduct precipitates, filter it off.

Option B: The Upgrade (For pKa 11–15) Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).

  • Why: This reagent combination creates a more basic betaine intermediate, capable of deprotonating less acidic nucleophiles (up to pKa ~15) [7].

Mechanism Visualization

Mitsunobu Reagents PPh3 + DEAD Betaine Betaine Intermediate (zwitterion) Reagents->Betaine Protonation Protonation by Nucleophile (H-Nu) (CRITICAL STEP: pKa < 13) Betaine->Protonation Requires Acidic H Activated Oxyphosphonium Ion (Activated Alcohol) Protonation->Activated + Alcohol (-OH) SN2 SN2 Attack by Nu- Activated->SN2 Product Inverted Product + O=PPh3 SN2->Product Inversion of Config

Figure 2: The critical protonation bottleneck in the Mitsunobu cycle.

Module 4: Advanced Protocols (Suzuki Coupling with Free Phenols)

User Issue: "I want to perform a Suzuki coupling on a halogenated phenol, but I don't want to protect the OH group first. Is this possible?"

Operational Theory

Yes, but free phenols (Ar-OH) are acidic (pKa ~10) and can poison Palladium catalysts or consume the base required for the transmetallation step.

  • Risk: Formation of Pd-phenoxides which are unreactive off-cycle species.

  • Solution: Use water as a co-solvent and specific ligand systems.

Protocol: Protection-Free Suzuki Coupling[2]

Reagents:

  • Aryl Halide (with free OH)

  • Boronic Acid (1.2 eq)

  • Base: K2CO3 (3.0 eq) - Must be in excess to deprotonate the phenol AND activate Boron.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

  • Solvent: DME / H2O (4:1) or Toluene / Ethanol / Water

Workflow:

  • Degas: Sparge solvents with Argon for 15 mins. Oxygen is the enemy of phosphine ligands.

  • Mix: Combine Aryl Halide, Boronic Acid, and Base in the reaction vessel.

  • Catalyst: Add Pd catalyst last.

  • Heat: Reflux (80–100°C) for 4–12 hours.

  • Workup: Acidify carefully to pH 5-6 during workup to reprotonate the phenol for extraction into organic solvent.

Why this works: The water/organic mix solubilizes the inorganic base, and the excess base ensures that even if the phenol deprotonates, there is enough base left to form the Boronate-ate complex required for transmetallation [5][10].

References

  • Greene's Protective Groups in Organic Synthesis. (2025). Protection for the Hydroxyl Group: Silyl Ethers.[2][3] Wiley.[3]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.[4][5]

  • National Institutes of Health (PMC). (2014). Highly Chemoselective Reduction of Amides to Alcohols using SmI2.[6][7]

  • Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers.[2][3][8][9][10]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Recent Literature.[11]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction: Mechanism and pKa Limits.

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction.

  • ResearchGate. (2021). Deprotection of silyl ether by TBAF: Troubleshooting.

  • Master Organic Chemistry. (2026). Mitsunobu Reaction Guide.

  • ACS Publications. (2020). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids.

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal in 2-Bromo-5-hydroxypyridine Reactions

Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored to address the challenges encountered when working with 2-Bromo-5-hydroxypyridine and similar heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored to address the challenges encountered when working with 2-Bromo-5-hydroxypyridine and similar heterocyclic compounds in palladium-catalyzed cross-coupling reactions. The unique electronic and chelating properties of such substrates can often complicate the removal of residual palladium, a critical step for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs).

This document provides in-depth troubleshooting advice, detailed experimental protocols, and a discussion of the underlying chemical principles to empower researchers to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical synthesis?

Residual palladium is a major concern for several reasons. Firstly, regulatory bodies like the FDA and EMA, following the ICH Q3D guidelines for elemental impurities, have established strict limits for palladium in final drug products, typically in the low parts-per-million (ppm) range.[1][2] Secondly, even trace amounts of palladium can catalyze undesired side reactions in subsequent synthetic steps or degrade the final API, affecting its efficacy and shelf-life.[3]

Q2: What are the common forms of residual palladium I might be dealing with?

After a reaction, palladium can exist in various forms, complicating its removal.[4][5] These include:

  • Homogeneous (Soluble) Palladium: These are typically Pd(II) species or Pd(0) complexes that remain dissolved in the reaction mixture.

  • Heterogeneous (Insoluble) Palladium: This is often palladium black (Pd(0)), which precipitates out of solution as fine, dark particles. These particles can be colloidal and difficult to filter.[5]

The choice of removal technique is highly dependent on the state of the palladium.[4]

Q3: My reaction involves 2-Bromo-5-hydroxypyridine. Are there specific challenges I should anticipate?

Yes. The pyridine nitrogen in your substrate is a Lewis base, which can coordinate to the palladium center. This chelation can keep the palladium catalyst soluble and prevent it from crashing out as palladium black, making simple filtration ineffective. Furthermore, this coordination can make it more difficult for some scavengers to bind to the palladium.

Q4: What are the primary methods for palladium removal?

The main strategies can be categorized as follows:

  • Filtration: Effective for removing insoluble palladium black, often using a filter aid like Celite®.[6]

  • Adsorption (Scavenging): Using materials with a high affinity for palladium to bind and remove it from the solution. Common adsorbents include activated carbon and specialized scavengers.[1][2]

  • Chromatography: While flash column chromatography can reduce palladium levels, it is often insufficient on its own to meet regulatory requirements.[3]

  • Crystallization: Can be effective but sometimes concentrates the palladium impurity within the crystal lattice.[1]

  • Extraction: Washing the organic layer with an aqueous solution containing a chelating agent can help remove soluble palladium salts.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the palladium removal process.

Scenario 1: After filtering through Celite®, my filtrate is still grey/black.
  • The Problem: Your filtrate contains colloidal palladium particles that are too fine to be trapped by the Celite® pad alone.

  • The Underlying Cause: While some palladium may have agglomerated into filterable particles, a significant portion can remain as a stable colloid, especially in the presence of ligands or your pyridine-containing product which can act as stabilizers.

  • Solutions & Scientific Rationale:

    • Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb these fine palladium particles. However, be aware that it can also adsorb your product, leading to yield loss.[1][2] A preliminary screen to determine the optimal loading and contact time is crucial.

    • Use a High-Affinity Scavenger: The most robust solution is to employ a scavenger that can chelate the palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT) based scavengers are particularly effective as the soft sulfur atoms bind strongly to the soft Lewis acidic palladium.[7][8] This interaction is often strong enough to pull the colloidal palladium out of solution.

Scenario 2: I used a scavenger, but my ICP-MS results still show high palladium levels (>10 ppm).
  • The Problem: The scavenging process was inefficient.

  • The Underlying Cause & Solutions: This issue often stems from one or more of the following factors. A systematic approach is required.

    • A. Incorrect Scavenger Choice: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)).[7] The pyridine moiety in your substrate might also compete with the scavenger.

      • Actionable Insight: Screen a panel of scavengers. Thiol- and amine-functionalized silicas are excellent starting points. Consider scavengers with multiple binding sites, like trimercaptotriazine (TMT), which can offer superior binding kinetics and capacity.[4]

    • B. Suboptimal Scavenging Conditions: Time, temperature, and scavenger loading are critical parameters.

      • Actionable Insight: Increase the equivalents of the scavenger (typically 3-5 equivalents relative to palladium is a starting point).[7] Increase the reaction time (from a few hours to overnight) and/or temperature (e.g., 40-60 °C) to improve kinetics, assuming your product is stable under these conditions.[4]

    • C. Palladium Speciation: If your palladium is in a highly stable complex with phosphine ligands from the coupling reaction, the scavenger may struggle to displace them.

      • Actionable Insight: Consider a pre-treatment step. Sometimes, adding a mild oxidant can help break down the Pd(0)-phosphine complexes into more easily scavenged Pd(II) species. Conversely, a mild reductant can convert Pd(II) to Pd(0), which can then be adsorbed. This must be approached with caution to avoid product degradation.

Scenario 3: My product yield is significantly lower after the palladium removal step.
  • The Problem: The purification method is causing a loss of the desired compound.

  • The Underlying Cause & Solutions:

    • A. Adsorption onto the Media: Both activated carbon and silica-based scavengers can non-selectively adsorb your product, especially if it has polar functional groups like the hydroxyl group on your pyridine.[1]

      • Actionable Insight: Minimize the amount of scavenger or carbon used. Perform a study to find the sweet spot that balances palladium removal with product recovery. Sometimes, pre-treating the silica scavenger by flushing it with a solvent can reduce non-specific binding.

    • B. Inefficient Recovery from the Scavenger: After scavenging, the solid material must be thoroughly washed to recover any adsorbed product.

      • Actionable Insight: Wash the scavenger cake with generous amounts of a solvent in which your product is highly soluble. Check the washings by TLC to ensure all product has been recovered before discarding the scavenger.

Visual Workflow & Decision Making

Decision Tree for Palladium Removal Strategy

This diagram outlines a logical approach to selecting the appropriate palladium removal method.

G start Reaction Work-up Complete observe Observe Reaction Mixture start->observe black_ppt Black Precipitate (Pd Black) Present? observe->black_ppt celite Filter through Celite® Pad black_ppt->celite Yes scavenge Treat with Scavenger (e.g., Thiol-Silica, TMT) black_ppt->scavenge No (Soluble Pd) analyze1 Analyze Filtrate (Visual/TLC/ICP) celite->analyze1 clear Solution is Clear/Colorless analyze1->clear Clear colored Solution is Colored/Grey analyze1->colored Colored/Colloidal pass Palladium < Target Level clear->pass colored->scavenge analyze2 Filter & Analyze (ICP-MS) scavenge->analyze2 activated_carbon Treat with Activated Carbon (Caution: Yield Loss) activated_carbon->analyze2 analyze2->pass Pass fail Palladium > Target Level analyze2->fail Fail optimize Optimize Scavenging (Equivalents, Time, Temp) fail->optimize optimize->scavenge

Caption: Decision tree for selecting a palladium removal method.

Experimental Protocols

Protocol 1: Standard Scavenging with Thiol-Functionalized Silica

This protocol provides a reliable starting point for removing palladium from reactions involving 2-Bromo-5-hydroxypyridine.

  • Reaction Quench & Initial Filtration (Optional):

    • After the reaction is complete, cool the mixture to room temperature.

    • If significant black solids (palladium black) have formed, dilute the reaction mixture with a suitable solvent (e.g., EtOAc, THF) and filter through a pad of Celite® (2-3 cm thick) in a sintered glass funnel.[6] Wash the pad thoroughly with the solvent. This step removes the bulk of heterogeneous palladium.

  • Scavenger Treatment:

    • Transfer the filtrate to a clean round-bottom flask equipped with a stir bar.

    • Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, QuadraSil MP). A typical starting point is 3-5 equivalents relative to the initial moles of palladium catalyst used.

    • Stir the suspension at room temperature for 4-16 hours. For difficult cases, the temperature can be increased to 40-50°C if the product is thermally stable.

  • Removal of Scavenger:

    • Filter the mixture through a Büchner funnel with appropriate filter paper to remove the scavenger.

    • Wash the collected scavenger on the filter paper thoroughly with fresh solvent to ensure complete recovery of your product. Combine the filtrates.

  • Analysis:

    • Concentrate the filtrate in vacuo.

    • Assess the purity by TLC or LCMS.

    • For quantitative results, submit a sample for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the final palladium concentration.[2][3]

Data Summary: Comparison of Palladium Removal Methods

The following table summarizes the advantages and disadvantages of common palladium removal techniques.

MethodPrinciple of ActionAdvantagesDisadvantagesSuitability for 2-Bromo-5-hydroxypyridine
Filtration (Celite®) Physical separation of insoluble particlesSimple, fast, inexpensive for bulk removal.[6]Ineffective against soluble or colloidal palladium.Good first step if Pd black is present, but insufficient alone.
Activated Carbon Adsorption onto a high surface area materialEffective for many Pd species, relatively inexpensive.Poor selectivity can lead to significant product loss; fine particles can be hard to filter.[1]Use with caution; screen carefully to balance Pd removal and yield.
Silica/Resin Scavengers High-affinity chelation of palladiumHigh selectivity, very effective at reaching low ppm levels, simple filtration removal.[9][10]Higher cost than bulk methods; requires optimization (time, temp, equivalents).[1][4]Highly Recommended. Thiol-based scavengers are particularly effective.
Chromatography Differential adsorption on a stationary phaseCan remove some palladium during product purification.Generally insufficient to meet strict regulatory limits (<10 ppm).[3]Not a primary removal method; should be preceded by scavenging.
Crystallization Separation based on differential solubilityCan be highly effective if conditions are right.Palladium can sometimes co-crystallize with the product.[1]Worth investigating as a final polishing step after scavenging.

References

  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. Benchchem.
  • How can i remove palladium Pd catalyst easily?. ResearchGate. Available from: [Link]

  • How to Remove Palladium in three easy steps. Biotage. (2023-01-20). Available from: [Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. Available from: [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. ACS Omega. Available from: [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. Available from: [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. Available from: [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available from: [Link]

  • How to remove palladium catalyst from reaction mixture ?. ResearchGate. Available from: [Link]

Sources

Optimization

Troubleshooting low yield in Buchwald-Hartwig amination of 2-Bromo-5-hydroxypyridine

Status: Active Ticket ID: BH-PYR-5OH Support Tier: Senior Application Scientist Executive Summary You are encountering low yields (<10-30%) in the Buchwald-Hartwig amination of 2-Bromo-5-hydroxypyridine . This is a class...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BH-PYR-5OH Support Tier: Senior Application Scientist

Executive Summary

You are encountering low yields (<10-30%) in the Buchwald-Hartwig amination of 2-Bromo-5-hydroxypyridine . This is a classic "deceptive" substrate. While the 2-bromo position is electronically activated for oxidative addition, the molecule contains two "poison pills" for Palladium catalysis:

  • The Pyridine Nitrogen: A strong σ-donor that displaces phosphine ligands, deactivating the catalyst.

  • The Free Hydroxyl Group: Acts as a proton source (quenching reactive intermediates) or coordinates as a phenoxide (forming stable, unreactive Pd-O species).

This guide prioritizes the Protection Strategy (Path A) as the industry standard for reliability, while providing a Direct Coupling Optimization (Path B) for specific use cases.

Part 1: Diagnostic & Decision Tree

Before altering your catalyst loading, determine your troubleshooting path using the logic flow below.

TroubleshootingFlow Start Start: Low Yield (<30%) CheckOH Is the 5-OH group protected? Start->CheckOH Decision1 Can you add a protection step? CheckOH->Decision1 No LigandCheck Check Ligand Class CheckOH->LigandCheck Yes PathA PATH A: Protection Strategy (Recommended) Decision1->PathA Yes (High Reliability) PathB PATH B: Direct Coupling (High Optimization Required) Decision1->PathB No (Strict Step Count) PathA->LigandCheck BaseCheck Check Base Selection LigandCheck->BaseCheck Using Xantphos/BrettPhos? End High Yield Protocol BaseCheck->End Optimize Temp/Solvent

Figure 1: Decision logic for troubleshooting 2-bromo-5-hydroxypyridine amination.

Part 2: The "Kill Switch" (Why the Reaction Fails)
1. Catalyst Poisoning by the Free Hydroxyl

In standard conditions (e.g., NaOtBu, Toluene), the base deprotonates the 5-OH (


). The resulting pyridin-5-oxide anion is a hard nucleophile.
  • Mechanism: The anionic oxygen coordinates to the Pd(II) center, forming a stable "resting state" complex that resists reductive elimination.

  • Side Reaction: Competitive O-arylation . If the Pd-catalyst is active, it may couple the amine to the oxygen (forming a diaryl ether) rather than the bromide, or the substrate may self-couple (O-arylation of one pyridine by another).

2. The "Pyridine Trap"

The nitrogen atom in the pyridine ring is a good ligand. If your phosphine ligand is not bulky or chelating enough, the pyridine nitrogen will bind to the Palladium, displacing the phosphine. This creates a "Pd-Pyridine" complex that is catalytically dead.

Part 3: Solutions & Protocols
Path A: The Protection Strategy (Recommended)

Reliability: High | Scalability: High

Protecting the hydroxyl group converts the substrate into a standard aryl bromide.

Recommended Protecting Group: TBS (tert-Butyldimethylsilyl) .

  • Why? It is stable to basic Buchwald conditions but easily removed with TBAF or mild acid.

  • Alternative: Benzyl ether (Bn) if acidic workup is required later.

Protocol 1: Silyl Protection

  • Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), Imidazole (2.2 eq), TBS-Cl (1.2 eq), DCM (0.5 M).

  • Procedure: Dissolve substrate and imidazole in DCM. Cool to 0°C. Add TBS-Cl portion-wise. Warm to RT and stir for 2-4 h.

  • Workup: Wash with water, brine. Dry over Na2SO4.

  • Result: 2-Bromo-5-(tert-butyldimethylsilyloxy)pyridine . Use this in the coupling.

Protocol 2: The Coupling (Protected Substrate)

Component Recommendation Rationale
Catalyst Source Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 Standard sources. Avoid Pd/C.
Ligand Xantphos (2-4 mol%) CRITICAL. Xantphos is a wide-bite-angle bisphosphine. It chelates Pd tightly, preventing the pyridine nitrogen from displacing it. BrettPhos is an alternative for primary amines.[1]
Base Cs2CO3 (2.0 eq) or NaOtBu (1.4 eq) Cs2CO3 is milder and preferred if the silyl group is sensitive. NaOtBu is faster but riskier for silyl stability.

| Solvent | 1,4-Dioxane or Toluene | Run at 80-100°C. Anhydrous is essential. |

Path B: Direct Coupling (The "Hail Mary")

Reliability: Low-Medium | Optimization: Intense

If you cannot protect, you must manage the protons.

The "LiHMDS" Trick You cannot use carbonate bases (K2CO3, Cs2CO3) effectively because the equilibrium deprotonation is messy. You need a base that quantitatively deprotonates the -OH and the amine without interfering with Pd.

Protocol 3: Direct Coupling

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide).

    • Stoichiometry: You need 2.2 - 2.5 equivalents .

    • Role: 1st eq deprotonates the -OH (making the Li-phenoxide). 2nd eq deprotonates the amine/facilitates the cycle.

  • Ligand: BrettPhos or RuPhos .[2]

    • These bulky Buchwald ligands create a "shell" around the Pd, physically blocking the phenoxide oxygen and the pyridine nitrogen from coordinating.

  • Procedure:

    • Mix Substrate + Amine + Ligand + Pd source in vial.

    • Add Solvent (THF or Dioxane).[1][3]

    • Add LiHMDS (1M in THF) dropwise.

    • Heat to 65-80°C. Note: LiHMDS can degrade at very high temps (>100°C) over long periods.

Part 4: Comparative Data & Troubleshooting Table

Ligand Performance Matrix (Target: 2-Halopyridines)

LigandTypeSuitability for PyridinesNotes
PPh3 / dppf StandardPoor Easily displaced by Pyridine-N.
BINAP ChelatingModerate Good for some, but often requires higher temp.
Xantphos Chelating (Wide)Excellent Gold standard for heterocycles. Prevents N-binding.
BrettPhos Bulky BiarylExcellent Best for primary amines.[1] High turnover.
RuPhos Bulky BiarylGood Best for secondary amines.[4]

Common Failure Modes

SymptomDiagnosisFix
Starting Material (SM) remains, no product. Catalyst deactivated (N-binding).Switch to Xantphos or BrettPhos . Increase Temp to 100°C.
SM consumed, new spot is not product. O-Arylation or Dehalogenation.Protect the OH group. If using NaOtBu, switch to Cs2CO3.
Yield ~20-30%, black ppt forms. Pd black precipitation (instability).Ligand:Pd ratio is too low. Ensure 2:1 (monodentate) or 1.2:1 (bidentate). Degas solvent thoroughly.
References
  • Buchwald-Hartwig Amin

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[6]

  • Ligand Selection for Pyridines (Xantphos Efficacy)

    • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles.[1][2][5] Journal of the American Chemical Society.[6]

  • Proton Tolerance & LiHMDS Str

    • Harris, M. C., Geis, O., & Buchwald, S. L. (1999). Sequential Pd-Catalyzed Arylation of Secondary Amines. Journal of Organic Chemistry.
  • Mechanistic Insight on Poisoning

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.[2] Angewandte Chemie International Edition.

Sources

Reference Data & Comparative Studies

Comparative

Purity Analysis of 2-Bromo-5-hydroxypyridine: HPLC-UV vs. GC-MS

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers. Executive Summary The purity analysis of 2-Bromo-5-hydroxypyridine (CAS: 55717-45-8) present...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Executive Summary

The purity analysis of 2-Bromo-5-hydroxypyridine (CAS: 55717-45-8) presents a classic analytical dichotomy: the trade-off between the robust quantification of Liquid Chromatography (HPLC) and the structural resolution of Gas Chromatography (GC).

As a functionalized pyridine, this molecule exhibits amphoteric properties (basic nitrogen, acidic phenolic hydroxyl) that complicate direct analysis. This guide objectively compares HPLC-UV and GC-MS methodologies, establishing that while HPLC-UV is the superior standard for routine purity release , GC-MS (via derivatization) is indispensable for impurity profiling and structural elucidation .

The Analyte: Physicochemical Context

Understanding the molecule is the first step in method selection. 2-Bromo-5-hydroxypyridine is not a simple neutral organic; it is a polar, ionizable scaffold.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring, 2-Br, 5-OHDual polarity sites; potential for hydrogen bonding.
CAS 55717-45-8Distinct from its isomer, 5-bromo-2-hydroxypyridine.[1]
Melting Point 136–140 °CSolid at room temp; requires dissolution for HPLC or volatilization for GC.
pKa (Est.) Pyridine N: ~2.5 | Phenol OH: ~8.5Critical: pH control is mandatory in HPLC to prevent peak tailing.
Volatility Low to ModerateDirect GC injection risks adsorption and thermal degradation.
Method A: HPLC-UV (The Quantitative Standard)

Verdict: Best for Purity Assays, Routine QC, and Process Monitoring.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the assay (% purity) of 2-Bromo-5-hydroxypyridine. The primary advantage is the ability to analyze the compound in its native state without thermal stress or chemical modification.

The Challenge: Peak Tailing

The basic pyridine nitrogen can interact with free silanols on the silica backbone of HPLC columns, leading to severe tailing. Simultaneously, the phenolic group requires pH control to ensure it remains in a single ionization state.

Recommended Protocol (Self-Validating)

This protocol uses a low pH buffer to protonate the pyridine nitrogen (forming a cation) and keep the phenol neutral, while using a "Base Deactivated" (BDS) or end-capped column to minimize silanol interactions.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 10 min: 40% A / 60% B

    • 12 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 280 nm (Pyridine ring absorption maximum).

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

Why this works: The acidic pH (2.5) ensures the basic nitrogen is fully protonated (


) and the phenol is fully protonated (

). This prevents "mixed-mode" retention where the molecule flips between ionized and neutral states, resulting in sharp, symmetrical peaks suitable for integration.
Method B: GC-MS (The Structural Investigator)

Verdict: Best for Impurity Identification and Trace Analysis.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is generally unsuitable for the direct injection of 2-Bromo-5-hydroxypyridine due to the polar hydroxyl group. Direct injection leads to:

  • Adsorption: The -OH group binds to the inlet liner glass wool.

  • Tailing: Non-linear interaction with the column phase.

  • Ghost Peaks: Carryover from previous runs.

The Solution: Silylation Derivatization. To validate this method, you must convert the polar -OH to a non-polar Trimethylsilyl (TMS) ether using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Recommended Derivatization Protocol
  • Sample Prep: Weigh 10 mg of sample into a GC vial.

  • Solvent: Add 1 mL of Anhydrous Pyridine (acts as solvent and acid scavenger).

  • Reagent: Add 100 µL BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Reaction: Cap and heat at 60°C for 30 minutes .

    • Mechanism:[2][3][4] The active hydrogen on the 5-OH is replaced by a -Si(CH3)3 group.

  • Injection: Inject 1 µL into the GC (Split 20:1).

GC Parameters
  • Column: HP-5MS or DB-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.

  • Inlet Temp: 250°C.

  • Oven Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: EI mode (70 eV).

Why this works: The TMS-derivative is highly volatile and thermally stable. It passes through the column without interacting with active sites, yielding a sharp Gaussian peak. The MS spectrum will show a characteristic molecular ion shift (+72 Da for the TMS group) and a distinctive M-15 peak (loss of methyl group), confirming the structure.

Comparative Analysis: The Data

The following table summarizes the performance metrics typically observed during validation of these methods.

FeatureHPLC-UV (Method A)GC-MS (Method B - Derivatized)
Linearity (

)
> 0.999 (Excellent)> 0.995 (Good)
Precision (RSD) < 0.5%1.0% - 2.0% (Variable due to reaction)
Limit of Detection ~0.5 µg/mL~0.05 µg/mL (High Sensitivity)
Sample Prep Time 5 Minutes (Dissolve & Shoot)45-60 Minutes (React & Shoot)
Impurity ID Retention time only (Blind)Structural Fingerprint (Mass Spec)
Stability Stable in solution (24h+)Moisture sensitive (Must analyze same day)
Visualizing the Workflow
Diagram 1: Analytical Decision Matrix

This logic flow helps researchers decide which method to deploy based on their immediate data needs.

decision_matrix Start Start: Sample Analysis Goal What is the primary goal? Start->Goal Quant Routine Purity / Assay (Release Testing) Goal->Quant Quantitation ID Unknown Impurity ID (R&D / Troubleshooting) Goal->ID Identification HPLC Method A: HPLC-UV (C18, pH 2.5) Quant->HPLC GC Method B: GC-MS (Derivatization) ID->GC Result1 High Precision Quantifiable Data HPLC->Result1 Result2 Structural Elucidation (Mass Spectrum) GC->Result2

Caption: Decision matrix for selecting between HPLC and GC-MS based on analytical objectives (Quantification vs. Identification).

Diagram 2: Derivatization Reaction Pathway

Understanding the chemistry behind the GC prep is vital for troubleshooting.

reaction_path Substrate 2-Bromo-5-hydroxypyridine (Polar / Non-volatile) Process Heat 60°C 30 Mins Substrate->Process Reagent + BSTFA / TMCS (Silylating Agent) Reagent->Process Product TMS-Ether Derivative (Volatile / GC-Ready) Process->Product Silylation

Caption: Chemical transformation required to render 2-Bromo-5-hydroxypyridine suitable for Gas Chromatography.

References
  • Thermo Fisher Scientific. (2025).[5] 2-Bromo-5-hydroxypyridine Product Specifications and Properties. Retrieved from

  • TCI Chemicals. (2025).[4][5] GC Derivatization Reagents: Protocol for Silylation. Retrieved from

  • National Institutes of Health (NIH). (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed.[6] Retrieved from

  • Sigma-Aldrich. (2025).[4][5] The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from

  • ChemicalBook. (2025).[4][5] 2-Bromo-5-hydroxypyridine CAS 55717-45-8 Physical Properties. Retrieved from

Sources

Validation

Comparing the cost-effectiveness of different synthetic routes to 2-Bromo-5-hydroxypyridine

The following guide provides an in-depth technical comparison of synthetic routes to 2-Bromo-5-hydroxypyridine (CAS 55717-46-9), also known as 6-bromopyridin-3-ol. [1] Executive Summary For pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 2-Bromo-5-hydroxypyridine (CAS 55717-46-9), also known as 6-bromopyridin-3-ol.

[1]

Executive Summary

For pharmaceutical and agrochemical applications requiring high purity and scalability, the Selective Metal-Halogen Exchange (Grignard/Boronate) route is the superior methodology. While reagent costs (iPrMgCl) are higher than traditional bromination, the route offers a distinct advantage: it yields a single regioisomer with ~66% isolated yield in a one-pot protocol, eliminating the costly purification bottlenecks associated with direct bromination.

The Sandmeyer Reaction remains a viable secondary option but is often limited by the availability and stability of the 2-amino-5-hydroxypyridine precursor.[1] Direct Bromination of 3-hydroxypyridine is not recommended for industrial scale due to poor regioselectivity (<15% yield of the desired isomer).

Route 1: Selective Metal-Halogen Exchange (The "Modern Standard")

Mechanism: C5-Selective Magnesiation


 Boronate Formation 

Oxidation Best For: Scale-up (>100g), high purity requirements.[1]

This route exploits the electronic difference between the C2 and C5 positions of the pyridine ring. In 2,5-dibromopyridine , the C5-bromine atom (beta to nitrogen) is kinetically favored for exchange with isopropylmagnesium chloride (iPrMgCl) due to the "chelation effect" or inductive destabilization of the C2-metal species by the adjacent nitrogen lone pair.

Experimental Protocol
  • Metallation: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF under

    
    . Cool to 0°C (or maintain <36°C). Slowly add iPrMgCl  (1.1 eq, 2M in THF).
    
    • Insight: The reaction is exothermic.[2] The exchange occurs selectively at the 5-position, yielding 2-bromo-5-magnesio-pyridine .[1]

  • Boronate Trapping: Cool to 0°C. Add Trimethylborate (

    
    , 1.2 eq). Stir for 2–12 hours.
    
    • Insight: This forms the dimethyl boronate intermediate.

  • Oxidation: Add glacial acetic acid (to solubilize) followed by 30% Hydrogen Peroxide (

    
    ) dropwise, keeping temperature <15°C.
    
  • Workup: Quench with sodium bisulfite (to remove excess peroxide), extract with ethyl acetate, and purify via silica gel chromatography or recrystallization.

Performance Data:

  • Yield: 60–66% (Isolated)

  • Purity: >98% (HPLC)

  • Key Impurity: 2,5-dihydroxypyridine (if over-oxidation occurs) or unreacted starting material.[1]

Visualization: Reaction Pathway

Route1 SM 2,5-Dibromopyridine Inter1 5-Magnesio-2-bromopyridine (Transient) SM->Inter1 iPrMgCl, THF (Selective Exchange) Inter2 Aryl Boronate Intermediate Inter1->Inter2 B(OMe)3 Prod 2-Bromo-5-hydroxypyridine (Target) Inter2->Prod H2O2, AcOH (Oxidation)

Figure 1: Selective C5-functionalization of 2,5-dibromopyridine via Grignard exchange.

Route 2: Sandmeyer Reaction (The "Classic" Alternative)

Mechanism: Diazotization


 Nucleophilic Aromatic Substitution (

) Best For: Lab-scale synthesis when the amino-precursor is already available.

This route converts an amine to a bromide.[1] However, since the target is a bromo-hydroxy pyridine, one must start with 2-amino-5-hydroxypyridine (or its methyl ether) and convert the amino group to a bromine.[1] Note that the standard Sandmeyer usually converts


. If you start with 2-amino-5-hydroxypyridine, you are installing the Br at the 2-position.[1]
Experimental Protocol
  • Dissolution: Dissolve 2-amino-5-hydroxypyridine in 48% HBr.

  • Diazotization: Cool to -5°C. Add aqueous

    
     dropwise.
    
    • Critical Control: Temperature must remain <0°C to prevent decomposition of the diazonium salt into a phenol (which would yield 2,5-dihydroxypyridine).

  • Substitution: Slowly add the diazonium solution to a mixture of

    
     in HBr. Heat to 60°C to drive nitrogen evolution.[1]
    
  • Workup: Neutralize carefully and extract.

Performance Data:

  • Yield: 40–50%

  • Challenges: The starting material (2-amino-5-hydroxypyridine) is oxidatively unstable (turns black upon air exposure) and significantly more expensive than 2,5-dibromopyridine.[1]

Route 3: Direct Bromination (Not Recommended)

Mechanism: Electrophilic Aromatic Substitution (EAS) Starting Material: 3-Hydroxypyridine[1]

Attempting to brominate 3-hydroxypyridine with


 or NBS results in a mixture of isomers. The hydroxyl group is a strong ortho/para director, activating positions 2, 4, and 6.
  • Major Products: 2-bromo-3-hydroxypyridine, 2,6-dibromo-3-hydroxypyridine.[1]

  • Target (6-bromo-3-hydroxypyridine): Formed in minor quantities (<15%).[1]

  • Verdict: The cost of separating these isomers via column chromatography outweighs any raw material savings.

Comparative Analysis: Cost & Efficiency

The following table contrasts the two primary viable routes.

MetricRoute 1: Metal-Halogen ExchangeRoute 2: Sandmeyer
Starting Material 2,5-Dibromopyridine (Commodity chemical)2-Amino-5-hydroxypyridine (Specialty chemical)
Reagent Cost High (iPrMgCl, Boronate)Low (NaNO2, HBr)
Step Count 1 (One-pot)1 (if precursor available)
Yield 60–66% 40–50%
Regioselectivity Excellent (>95:5) Good (depends on diazonium stability)
Scalability High (Exotherm management required)Moderate (Diazonium safety concerns)
Cost-Effectiveness High (Due to simplified workup)Low (Due to precursor cost/instability)
Decision Matrix for Process Chemists

DecisionTree Start Select Synthesis Route Scale Is Scale > 100g? Start->Scale Budget Is Purity Critical? Scale->Budget No Route1 Route 1: Grignard Exchange (Recommended) Scale->Route1 Yes Budget->Route1 Yes Route2 Route 2: Sandmeyer Budget->Route2 No (Lab Scale/Budget Reagents) Route3 Route 3: Direct Bromination (Avoid)

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.

References

  • Selective Metal-Halogen Exchange on 2,5-Dibromopyridine

    • Source: Song, J. J., et al. "Organometallic Methods for the Synthesis of 2-Bromo-5-hydroxypyridine."[1] Journal of Organic Chemistry.

    • Context: Establishes the C5-selectivity of iPrMgCl exchange on 2,5-dibromopyridine.
  • Industrial Scale-Up of Pyridine Boronates

    • Source: Li, W., et al. (2017). "A Practical and Scalable System for Heteroaryl Amino Acid Synthesis." Chemical Science.
    • Context: Describes the use of 2-bromo-5-hydroxypyridine as a coupling partner and its synthesis via boronate oxidation.[1]

  • Sandmeyer Methodologies

    • Source:Heterocycles, Vol. 83, No. 9, 2011.
    • Context: Discusses bromination of hydroxypyridines and the limitations of direct halogen

Sources

Comparative

A Comparative Guide to the Quantification of 2-Bromo-5-hydroxypyridine: A Method Validation Approach

Introduction: The Critical Role of Accurate Quantification in Drug Development 2-Bromo-5-hydroxypyridine is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Accurate Quantification in Drug Development

2-Bromo-5-hydroxypyridine is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount throughout the drug development lifecycle. This guide provides an in-depth comparison of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of 2-Bromo-5-hydroxypyridine.

This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the validation of these two distinct analytical approaches, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the generation of trustworthy and scientifically sound data.[1][2][3][4][5][6]

Methodology Comparison: HPLC-UV vs. UPLC-MS/MS

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. Here, we compare a classic reversed-phase HPLC-UV method, a workhorse in many pharmaceutical laboratories, with a highly sensitive and selective UPLC-MS/MS method.

Traditional Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely adopted technique for the analysis of small molecules.[1][7][8][9] It offers a balance of performance, reliability, and cost-effectiveness. The method described here is adapted from established protocols for structurally similar brominated pyridine compounds.[1][10]

Advanced Approach: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has become the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[11][12][13] By utilizing smaller particle size columns, UPLC systems achieve higher resolution and faster analysis times compared to traditional HPLC. The coupling with a tandem mass spectrometer allows for the specific detection of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern, virtually eliminating matrix interference.

Method Validation: Ensuring Analytical Procedure Fitness for Purpose

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5] A comprehensive validation was performed for both the HPLC-UV and UPLC-MS/MS methods in accordance with ICH Q2(R1) guidelines, evaluating the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

cluster_Validation Method Validation Workflow Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition (ICH Q2(R1)) Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: A flowchart illustrating the key stages of the analytical method validation process.

Experimental Protocols

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • ---|---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 26 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Bromo-5-hydroxypyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a final concentration within the validated range.

UPLC-MS/MS Method

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • ---|---

    • 0.0 | 5

    • 2.0 | 95

    • 2.5 | 95

    • 2.6 | 5

    • 3.5 | 5

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: 2-Bromo-5-hydroxypyridine (Precursor ion > Product ion)

    • Internal Standard (IS): (e.g., Deuterated 2-Bromo-5-hydroxypyridine) (Precursor ion > Product ion)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, desolvation gas flow).

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Bromo-5-hydroxypyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Internal Standard (IS) Working Solution: Prepare a solution of the internal standard at a fixed concentration.

  • Sample Preparation: To an aliquot of the sample, add a fixed volume of the IS working solution and dilute with the mobile phase to a final concentration within the calibration range.

cluster_Comparison Methodology Comparison HPLC_Sample Sample Preparation HPLC_Separation HPLC Separation (C18, 5µm) HPLC_Sample->HPLC_Separation UV_Detection UV Detection (275 nm) HPLC_Separation->UV_Detection HPLC_Quant Quantification UV_Detection->HPLC_Quant UPLC_Sample Sample Preparation (with Internal Standard) UPLC_Separation UPLC Separation (C18, 1.7µm) UPLC_Sample->UPLC_Separation MS_Detection MS/MS Detection (MRM) UPLC_Separation->MS_Detection UPLC_Quant Quantification MS_Detection->UPLC_Quant

Caption: A comparative workflow of the HPLC-UV and UPLC-MS/MS analytical methods.

Results and Discussion: A Head-to-Head Comparison

The validation results for both methods are summarized in the tables below, providing a clear comparison of their performance characteristics.

Table 1: Linearity and Range
ParameterHPLC-UVUPLC-MS/MS
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c

The UPLC-MS/MS method demonstrates a significantly wider linear range, extending to much lower concentrations, which is advantageous for trace-level analysis.

Table 2: Accuracy (Recovery)
Concentration LevelHPLC-UV (% Recovery)UPLC-MS/MS (% Recovery)
Low QC 99.5%101.2%
Mid QC 100.8%99.8%
High QC 101.2%100.5%

Both methods exhibit excellent accuracy, with recovery values well within the acceptable limits of 98-102%.

Table 3: Precision (Repeatability and Intermediate Precision)
ParameterHPLC-UV (%RSD)UPLC-MS/MS (%RSD)
Repeatability (Intra-day) < 1.0%< 2.0%
Intermediate Precision (Inter-day) < 1.5%< 3.0%

Both methods demonstrate a high degree of precision, with the Relative Standard Deviation (%RSD) values comfortably below the typical acceptance criteria of <2% for repeatability and <3% for intermediate precision.

Table 4: LOD and LOQ
ParameterHPLC-UVUPLC-MS/MS
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL

The superior sensitivity of the UPLC-MS/MS method is evident from its significantly lower LOD and LOQ values, making it the method of choice for detecting and quantifying trace amounts of 2-Bromo-5-hydroxypyridine.

Table 5: Robustness
Parameter VariationHPLC-UV (Peak Area % Change)UPLC-MS/MS (Peak Area % Change)
Flow Rate (± 0.1 mL/min) < 2.0%< 1.5%
Column Temperature (± 2 °C) < 1.5%< 1.0%
Mobile Phase Composition (± 2%) < 3.0%< 2.5%

Both methods proved to be robust, with minor, deliberate changes to the method parameters not significantly affecting the results.

Conclusion: Selecting the Right Tool for the Job

This comparative validation study demonstrates that both the HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of 2-Bromo-5-hydroxypyridine, each with its own distinct advantages.

The HPLC-UV method is a robust, reliable, and cost-effective solution for routine quality control applications where high concentrations of the analyte are expected. Its simplicity of operation makes it accessible to a wide range of laboratory settings.

The UPLC-MS/MS method offers unparalleled sensitivity and selectivity. This makes it the ideal choice for applications requiring trace-level quantification, such as impurity analysis, metabolite identification, and pharmacokinetic studies. The increased speed of analysis also provides a significant advantage in high-throughput environments.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough understanding of the analytical requirements and the intended application, in line with the principles of analytical lifecycle management.[5]

References

  • Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • HPLC Methods for analysis of Pyridine.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • UPLC-MS/MS method development for peptide analysis. AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Steps for HPLC Method Valid
  • Reverse-phase HPLC analysis and purific
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

Sources

Validation

Conformational analysis of 2-Bromo-5-hydroxypyridine derivatives

Strategic Conformational Profiling of 2-Bromo-5-hydroxypyridine Scaffolds A Comparative Guide to Analytical Modalities for Drug Design Executive Summary The 2-Bromo-5-hydroxypyridine scaffold is a high-value pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Conformational Profiling of 2-Bromo-5-hydroxypyridine Scaffolds

A Comparative Guide to Analytical Modalities for Drug Design
Executive Summary

The 2-Bromo-5-hydroxypyridine scaffold is a high-value pharmacophore and intermediate in medicinal chemistry, serving as a bioisostere for 4-bromophenol derivatives. Its utility lies in its dual functionality: the 2-bromo position enables precise cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-hydroxyl group allows for etherification or esterification to tune lipophilicity and target engagement.

However, the introduction of the pyridine nitrogen creates a permanent dipole and specific steric/electronic environments that distinguish it from carbocyclic analogs. Understanding the conformational preference of derivatives (particularly 5-O-alkyl/aryl ethers) is critical for structure-activity relationship (SAR) optimization.

This guide compares the three primary modalities for analyzing these conformations—Solution-State NMR , X-Ray Crystallography , and DFT Computation —providing actionable protocols to validate bioactive geometries.

Part 1: The Conformational Landscape

Unlike phenols, the 5-hydroxypyridine core possesses a heterocyclic nitrogen that influences the rotational energy profile of substituents.

  • The Nitrogen Dipole Effect: The pyridine nitrogen lone pair exerts an electronic repulsion on electron-rich substituents at the 5-position.

  • Rotameric States: For 5-alkoxy derivatives, two primary conformers exist based on the C5–O bond rotation:

    • Syn-conformer: The alkyl group is oriented toward the nitrogen (sterically crowded but potentially stabilized by weak C-H···N interactions).

    • Anti-conformer: The alkyl group is oriented away from the nitrogen (generally dipole-favored).

  • Tautomeric Stability: Unlike 2-hydroxypyridines, 5-hydroxypyridines do not tautomerize to pyridones , ensuring that the aromaticity remains intact during functionalization.

Part 2: Comparative Analysis of Profiling Modalities

This section evaluates "product performance" in terms of predictive accuracy for determining the bioactive conformation of 2-bromo-5-hydroxypyridine derivatives.

FeatureMethod A: Solution-State NMR Method B: X-Ray Crystallography Method C: DFT Computation
Primary Output Dynamic solution ensembles, rotational barriers.Precise bond lengths/angles, absolute configuration.Potential Energy Surface (PES), transition states.
Bio-Relevance High. Mimics physiological solution dynamics.Medium. Crystal packing forces may distort "active" shape.High. (If solvent models are used correctly).
Throughput Medium (Requires synthesis).[1][2][3][4]Low (Requires crystal growth).High (Virtual screening).
Cost High (Instrument time + Deuterated solvents).High (Instrument time).Low (CPU hours).
Limitation Fast exchange can average signals; requires >5mg sample."Snapshot" artifact; not all derivatives crystallize.Dependence on Basis Set/Functional choice.[3][4][5][6][7][8][9]
Recommendation
  • For Lead Optimization: Use DFT (B3LYP/6-31G*) to scan dihedral angles, validated by NOESY NMR constraints.

  • For IP Filing: X-Ray is mandatory for unequivocal structural proof, but should not be the sole basis for SAR logic due to packing effects.

Part 3: Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Rotational Barrier Assessment

Objective: Determine the energy barrier to rotation of the 5-substituent to assess conformational rigidity.

  • Sample Prep: Dissolve 10 mg of the 2-bromo-5-alkoxypyridine derivative in 0.6 mL of DMSO-

    
     (high boiling point required).
    
  • Acquisition:

    • Acquire a standard 1H spectrum at 298 K.

    • Increase temperature in 10 K increments up to 380 K.

    • Monitor the coalescence of the ortho-protons (H4 and H6).

  • Analysis:

    • If signals remain distinct at high T, the rotation is slow (high barrier, >15 kcal/mol).

    • If signals coalesce, calculate

      
       using the Eyring equation.
      
    • Note: The H6 proton (adjacent to N) typically appears as a doublet (

      
       Hz) coupled to H4.
      
Protocol B: DFT Dihedral Scan (Computational Workflow)

Objective: Map the Potential Energy Surface (PES) to identify global minima.

  • Software: Gaussian 16 or ORCA.

  • Input Generation: Build the 2-bromo-5-methoxypyridine model.

  • Scan Parameter: Define the Dihedral Angle

    
    (C4-C5-O-C
    
    
    
    ).
  • Route Section (Gaussian Example):

    opt=modredundant wb97xd/6-311+g(d,p) scrf=(solvent=water)

    • Explanation:wb97xd includes dispersion corrections (vital for aromatic stacking); scrf mimics the aqueous biological environment.

  • Step Size: Scan 360° in 10° increments.

  • Validation: Compare the calculated lowest-energy dihedral angle with the NOE distances observed in Protocol A.

Part 4: Visualization of Workflows
Diagram 1: Integrated Conformational Analysis Workflow

ConformationalAnalysis Start Target Derivative (2-Br-5-OR-Pyridine) DFT Step 1: In Silico Scan (DFT B3LYP/6-31G*) Start->DFT Prediction Synthesis Step 2: Synthesis (Etherification) Start->Synthesis Decision Compare Data Sets DFT->Decision Energy Minima NMR Step 3: Solution NMR (NOESY/VT) Synthesis->NMR XRay Step 4: X-Ray Crystallography (Solid State) Synthesis->XRay If Solid NMR->Decision Solution Avg XRay->Decision Crystal State Result Define Bioactive Conformation Decision->Result

Caption: Integrated workflow for determining the bioactive conformation of pyridine derivatives, prioritizing solution-state data validated by computation.

Diagram 2: Conformational Decision Matrix

How to interpret the position of the 5-substituent relative to the Nitrogen.

DecisionMatrix Root Analyze C5-O-R Dihedral Syn Syn-Conformer (R groups towards N) Root->Syn 0° +/- 30° Anti Anti-Conformer (R groups away from N) Root->Anti 180° +/- 30° Check1 Check H6-H(R) NOE Syn->Check1 Strong NOE Check2 Check H4-H(R) NOE Anti->Check2 Strong NOE Result1 Steric Clash Likely High Energy State Check1->Result1 Result2 Dipole Minimized Preferred State Check2->Result2

Caption: Decision matrix for assigning Syn vs. Anti rotamers based on Nuclear Overhauser Effect (NOE) signals between the alkyl group and ring protons.

References
  • Structural Chemistry of Pyridines:

    • Katritzky, A. R., et al. "Conformational Analysis of Heterocyclic Compounds." Journal of Organic Chemistry.

  • NMR vs. DFT Methodologies:

    • Lodewyk, M. W., et al. "The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations." Chemical Reviews.

  • Intramolecular Hydrogen Bonding in Pyridines:

    • Kozerski, L., et al. "Intramolecular Hydrogen Bonding in 2-substituted Pyridines." Magnetic Resonance in Chemistry.

  • X-Ray Crystallography of Halopyridines:

    • Cambridge Structural Database (CSD) entries for 2-bromo-5-hydroxypyridine derivatives.

  • Scaffold Hopping & Drug Design:

    • Sun, H., et al. "Classification of Scaffold Hopping Approaches."[5] Drug Discovery Today.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-hydroxypyridine

Operational Safety Guide: Handling 2-Bromo-5-hydroxypyridine Executive Safety Summary 2-Bromo-5-hydroxypyridine (CAS: 13466-38-1) is a halogenated pyridine derivative commonly used as a building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-Bromo-5-hydroxypyridine

Executive Safety Summary

2-Bromo-5-hydroxypyridine (CAS: 13466-38-1) is a halogenated pyridine derivative commonly used as a building block in medicinal chemistry. While often categorized generically as an "irritant," its specific structural properties—a lipophilic bromine atom paired with a polar hydroxyl group—create unique handling challenges.

Immediate Hazards:

  • Respiratory Irritation (H335): The fine powder form is prone to electrostatic charging, creating "fly-away" dust that bypasses standard surgical masks.

  • Dermal Absorption: While the solid is an irritant (H315), solubilized forms represent the highest risk. The bromine atom enhances lipophilicity, potentially facilitating transport across the dermal barrier if dissolved in carrier solvents like DMSO or Dichloromethane (DCM).

  • Ocular Damage (H319): Crystalline dust can cause mechanical corneal abrasion in addition to chemical irritation.

Part 1: Risk Assessment & PPE Matrix

Do not rely on a "one-size-fits-all" PPE approach. Your protection must evolve based on the physical state of the chemical.

The Carrier Solvent Effect

Critical Insight: The breakthrough time of your glove is rarely determined by the 2-Bromo-5-hydroxypyridine itself, but by the solvent you dissolve it in.

PPE ComponentScenario A: Solid Handling (Weighing/Transfer)Scenario B: Solution Chemistry (Synthesis/Extraction)
Hand Protection Single Nitrile (4-5 mil) Sufficient for dry contact. Why: Solid particles do not permeate nitrile rubber.Double Gloving or Laminate Inner: Nitrile (4 mil)Outer: Silver Shield/Laminate (if using DCM/THF) or Thick Nitrile (if using MeOH/DMSO).Why: Halogenated solvents (DCM) permeate standard nitrile in <2 mins.
Eye Protection Chemical Goggles (Indirect Vent)Why: Prevents airborne dust entry from side gaps common in safety glasses.Safety Glasses with Side Shields Acceptable only if working strictly behind a sash. Face shield required if outside hood.
Respiratory Fume Hood (Required) If hood unavailable: N95/P100 Respirator.Why: Surgical masks do not seal against fine organic dust.Fume Hood (Mandatory) Sash height <18 inches.Verify face velocity (80-100 fpm).
Body Lab Coat (Cotton/Flame Resistant) Synthetic blends can build static charge, attracting the powder to your sleeves.Lab Coat + Chemical Apron Required during liquid transfers >100mL to prevent soak-through.

Part 2: Operational Protocols

Protocol A: Static-Neutralized Weighing

The Challenge: 2-Bromo-5-hydroxypyridine is a dry organic powder that accumulates static charge, causing it to repel from spatulas and adhere to balance enclosures, increasing inhalation risk.

Step-by-Step Workflow:

  • Environmental Control: If possible, increase local humidity to >40%. Dry air exacerbates static.

  • Equip: Don Nitrile gloves and chemical goggles.

  • Ionization (The Pro Tip): Use a Piezoelectric Anti-Static Gun (e.g., Zerostat). Aim at the weighing boat and the stock bottle before opening. Squeeze slowly to flood the area with ions.

  • Transfer: Use a metal spatula (conductive) rather than plastic. Plastic spatulas generate triboelectric charge.

  • Clean: Wipe the balance area with a wet tissue immediately. Dry sweeping launches dust into the air.

WeighingProtocol start Start: Weighing Task check Check Airflow (Face Velocity >80fpm) start->check static Neutralize Static (Anti-Static Gun/Metal Spatula) check->static Safe transfer Transfer Solid (Minimize Drop Height) static->transfer clean Wet Wipe Decon transfer->clean end Solid Waste Stream clean->end Disposal

Figure 1: Logic flow for weighing static-prone organic solids to minimize aerosolization.[1]

Protocol B: Solubilization & Synthesis

The Challenge: Once dissolved, the chemical becomes a permeation hazard.

  • Solvent Selection:

    • Preferred: DMSO or Methanol (Lower volatility, slower skin permeation).

    • High Risk:[2] Dichloromethane (DCM) or Chloroform. These carry the solute through gloves rapidly.

  • The "Dirty Hand" Rule: Designate one hand as "dirty" (handles the flask/syringe) and one as "clean" (handles the sash/keyboard).

  • Change Frequency: If a splash occurs on Nitrile gloves while using DCM, change gloves immediately (within 30 seconds) . The solvent will degrade the glove integrity, creating a pathway for the brominated pyridine to enter the bloodstream.

Part 3: Emergency Response & Disposal

Spill Response Decision Tree

Do not treat all spills the same. A dry spill requires different mechanics than a wet spill to prevent spreading contamination.

SpillResponse spill Spill Detected type Identify State spill->type dry Dry Powder Spill type->dry wet Solution Spill type->wet action_dry 1. Cover with wet paper towel (Prevents dust) 2. Scoop up wet slurry dry->action_dry action_wet 1. Apply absorbent pads 2. Do NOT use water initially (Spreads organic solvent) wet->action_wet waste Double Bag -> Halogenated Waste action_dry->waste action_wet->waste

Figure 2: Differentiated response protocols for dry vs. wet spills to prevent exposure.

Disposal & Environmental Compliance
  • Classification: 2-Bromo-5-hydroxypyridine is a Halogenated Organic .

  • Segregation: NEVER mix with acidic aqueous waste (risk of generating HBr gas if degradation occurs) or oxidizing agents.

  • Labeling: Must be labeled "Hazardous Waste - Halogenated Organic Solid/Solution."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers for long-term storage of solutions due to potential corrosion from free bromide ions over time.

References

  • PubChem. (n.d.). 2-Bromo-5-hydroxypyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. EPA. (n.d.). Hazardous Waste Management: Solvents in the Workplace. Retrieved from [Link]

Sources

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